molecular formula C6H13N3O B8705172 1-(tetrahydro-2H-pyran-4-yl)guanidine

1-(tetrahydro-2H-pyran-4-yl)guanidine

Número de catálogo: B8705172
Peso molecular: 143.19 g/mol
Clave InChI: AERHQVIADZNUCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(Tetrahydro-2H-pyran-4-yl)guanidine is a chemical building block of interest in organic synthesis and medicinal chemistry research. Guanidine compounds are recognized for their strong basicity and ability to participate in diverse molecular interactions, making them valuable scaffolds in drug discovery . The tetrahydro-2H-pyran-4-yl group is a stable, saturated ring system that can improve the physicochemical properties of a molecule, such as its solubility and metabolic stability. This compound is primarily used For Research Use Only and is not intended for diagnostic or therapeutic applications for humans or animals. In a research context, guanidine derivatives have been investigated for a wide range of potential biological activities. Literature indicates that guanidine-containing molecules can function as receptor antagonists, enzyme inhibitors, and ion channel modulators . Related guanidine compounds with the tetrahydro-2H-pyran-4-yl moiety have appeared in patent literature concerning treatments for conditions like diabetic nephropathy and macular edema, suggesting its utility in constructing molecules for biological evaluation . The mechanism of action for any biological effect is highly specific to the final target molecule, but often involves the guanidine group engaging in key hydrogen-bonding interactions with biological targets . Researchers value this compound for exploring structure-activity relationships and synthesizing more complex heterocyclic systems for pharmaceutical and chemical biology research.

Propiedades

Fórmula molecular

C6H13N3O

Peso molecular

143.19 g/mol

Nombre IUPAC

2-(oxan-4-yl)guanidine

InChI

InChI=1S/C6H13N3O/c7-6(8)9-5-1-3-10-4-2-5/h5H,1-4H2,(H4,7,8,9)

Clave InChI

AERHQVIADZNUCA-UHFFFAOYSA-N

SMILES canónico

C1COCCC1N=C(N)N

Origen del producto

United States
Foundational & Exploratory

Chemical structure and properties of 1-(tetrahydro-2H-pyran-4-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(Tetrahydro-2H-pyran-4-yl)guanidine

Executive Summary

1-(Tetrahydro-2H-pyran-4-yl)guanidine represents a specialized chemotype in medicinal chemistry, functioning as a rigidified, metabolically stable arginine mimetic.[1] Unlike flexible alkyl guanidines, the incorporation of the tetrahydropyran (THP) ring reduces lipophilicity (LogP) while maintaining the spatial orientation of the basic guanidinium headgroup.[1] This scaffold is increasingly utilized in Fragment-Based Drug Discovery (FBDD) to target acidic pockets in kinases (e.g., serine/threonine kinases), proteases, and GPCRs (e.g., 5-HT5A), where it serves as a high-affinity cation capable of bidentate hydrogen bonding.[1]

Chemical Structure & Electronic Properties[1]

Structural Geometry

The molecule consists of a strongly basic guanidine moiety attached to the C4 position of a saturated six-membered oxygen heterocycle (tetrahydropyran).[1]

  • Conformation: The THP ring predominantly adopts a chair conformation.[1] The guanidine substituent at C4 typically favors the equatorial position to minimize 1,3-diaxial interactions, though the high polarity of the guanidinium group can influence this equilibrium in solvated environments.[1]

  • Tautomerism: In its neutral free-base form, the molecule exists in equilibrium between the imine and amine tautomers.[1] However, at physiological pH (7.4), it exists almost exclusively as the guanidinium cation .[1]

Resonance Stabilization (The Y-Aromaticity)

The stability of the protonated form is driven by "Y-aromaticity," where the positive charge is delocalized symmetrically across all three nitrogen atoms.[1] This results in a planar


 core with equivalent C-N bond lengths.[1]

GuanidineResonance Figure 1: Resonance Stabilization of the Guanidinium Cation Cat1 Cation Resonance A (Charge on N1) Cat2 Cation Resonance B (Charge on N2) Cat1->Cat2 e- shift Cat3 Cation Resonance C (Charge on N3) Cat2->Cat3 e- shift Hybrid Resonance Hybrid (Delocalized +) Cat2->Hybrid Stabilization

Physicochemical Profile

The following data summarizes the core properties. Note that specific experimental values may vary by salt form; values below are consensus estimates for the cation/free base.

PropertyValue / DescriptionContext for Drug Design
Molecular Formula

Fragment-like (MW < 200)
Molecular Weight 143.19 g/mol Ideal for fragment linking
pKa (Conjugate Acid) ~13.6Fully protonated at pH 7.4; Strong electrostatic interactions
LogP (Predicted) -1.2 to -0.8Highly polar; low membrane permeability unless actively transported
H-Bond Donors 4 (Cation)Excellent for engaging Asp/Glu residues in active sites
H-Bond Acceptors 2 (Pyran O + Guanidine N)Pyran oxygen acts as a weak acceptor
Topological Polar Surface Area ~65

Moderate TPSA contribution

Synthetic Pathways

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)guanidine is most efficiently achieved via the guanylation of 4-aminotetrahydropyran .[1] While S-methylisothiourea is a classical reagent, modern protocols favor 1H-pyrazole-1-carboxamidine hydrochloride due to faster kinetics and cleaner workup.[1]

Synthesis Workflow

SynthesisPath Figure 2: Preferred Synthetic Route via Pyrazole-Carboxamidine SM1 4-Aminotetrahydropyran (CAS: 38041-19-9) Reaction Nucleophilic Substitution Solvent: DMF or MeOH Base: DIPEA (Optional) SM1->Reaction Reagent 1H-Pyrazole-1-carboxamidine HCl (Guanylating Agent) Reagent->Reaction Product 1-(Tetrahydro-2H-pyran-4-yl)guanidine HCl Reaction->Product Yield: >85% Byproduct Byproduct: 1H-Pyrazole Reaction->Byproduct

[1][2]

Detailed Experimental Protocol

Self-Validating Method for the Hydrochloride Salt

Reagents:

  • 4-Aminotetrahydropyran (1.0 eq)[1]

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 eq)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.1 eq)[1]

  • Solvent: Anhydrous Methanol (MeOH) or Acetonitrile (MeCN)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminotetrahydropyran (10 mmol) in anhydrous MeOH (20 mL).

  • Addition: Add DIPEA (11 mmol) followed by 1H-pyrazole-1-carboxamidine hydrochloride (10.5 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature (25°C) for 16 hours. Monitor reaction progress via TLC (Eluent: 10% MeOH in DCM with 1%

    
    ; Stain: Ninhydrin). The guanidine product will appear as a polar, non-UV active spot that stains deep purple/red.[1]
    
  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH.

    • Precipitation: Triturate the residue with diethyl ether (50 mL) to induce crystallization of the product while removing the pyrazole byproduct (which is soluble in ether).

    • Filtration: Collect the white solid by vacuum filtration.[1]

  • Purification: If necessary, recrystallize from Ethanol/Ether.

  • Validation:

    • 1H NMR (

      
      ):  Look for the THP multiplet signals (δ 3.9–3.4 ppm for protons adjacent to oxygen; δ 1.9–1.5 ppm for ring 
      
      
      
      ) and the disappearance of the pyrazole aromatic protons.[1]

Medicinal Chemistry Utility

Bioisosterism & Pharmacokinetics

Researchers utilize the tetrahydropyran-guanidine motif to solve specific ADME challenges:

  • Metabolic Stability: The THP ring is significantly more resistant to oxidative metabolism (CYP450) than a cyclohexyl ring, which is prone to hydroxylation.[1]

  • Solubility: The ether oxygen in the THP ring lowers the LogP by approximately 1.5 units compared to the cyclohexyl analog, improving aqueous solubility without introducing a basic center.[1]

  • Arg-Mimetic: This scaffold acts as a constrained Arginine side chain.[1] It is frequently used to target the S1 pocket of serine proteases (e.g., Thrombin, Trypsin) or the phosphate-binding loop (P-loop) of kinases.[1]

Case Study: KRAS G12C Inhibition

In the development of covalent inhibitors for KRAS G12C, guanidine-based side chains are explored to engage acidic residues (e.g., Glu62 or Glu63) near the switch II pocket.[1] The 1-(tetrahydro-2H-pyran-4-yl)guanidine moiety provides the necessary reach and electrostatic complementarity while maintaining a lower molecular weight profile than piperazine-based alternatives.[1]

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[1] 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry.

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Context: Guanidines as Arginine mimetics and THP as a solubility enhancer).

  • PubChem Compound Summary. (2025). 4-Aminotetrahydropyran (Precursor Data). National Center for Biotechnology Information.[1]

Sources

The Privileged Pharmacophore: A Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the optimization of lead compounds often hits a "lipophilicity wall." High logP values correlate with poor solubility, rapid metabolic clearance, and non-specific toxicity. 1-(Tetrahydro-2H-pyran-4-yl)guanidine represents a strategic solution to this bottleneck.

This guide analyzes this moiety not merely as a chemical structure, but as a high-utility bioisostere . By replacing a cyclohexyl or phenyl ring with a tetrahydropyran (THP) core, and capping it with a guanidine headgroup, medicinal chemists can maintain the steric bulk required for receptor occupancy while significantly lowering logD and introducing a hydrogen bond acceptor. This fragment acts as a "tamed" arginine mimetic—offering the basicity required for salt bridges in active sites (e.g., proteases, GPCRs) without the flexible entropy penalty of a linear alkyl chain.

Part 1: The Pharmacophore Argument

Bioisosterism & Physicochemical Logic

The transition from a cyclohexyl-guanidine to a tetrahydropyran-guanidine is a classic example of lipophilic efficiency (LipE) optimization .

PropertyCyclohexyl-Guanidine1-(Tetrahydro-2H-pyran-4-yl)guanidineMedicinal Chemistry Impact
LogP (Fragment) ~3.4 (Cyclohexane)~0.95 (THP)Drastic reduction in lipophilicity improves solubility and reduces promiscuous binding.
H-Bonding Donor only (Guanidine)Donor + Acceptor (Ether O)The ether oxygen in THP can engage in water-mediated bridges or direct H-bonds with backbone amides.
Metabolic Liability High (CYP450 oxidation at C3/C4)ReducedThe ether oxygen deactivates adjacent C-H bonds toward radical abstraction by CYP enzymes.
Basicity (

)
~13.6~13.5Retains the high basicity requisite for interacting with Asp/Glu residues in active sites.
The "Rigid Arginine" Hypothesis

In protease inhibitors (e.g., Thrombin, Factor Xa, BACE1), the guanidine group targets the S1 specificity pocket (often containing Asp189 or similar). Linear arginine side chains suffer from high conformational entropy loss upon binding. The 1-(tetrahydro-2H-pyran-4-yl)guanidine moiety constrains the guanidine vector, reducing the entropic penalty (


) while the THP ring fills the hydrophobic S1 or S2 sub-pockets more efficiently than a linear chain.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5]

Case Study 1: Aspartyl Protease Inhibitors (BACE1 & Plasmepsin)

Target:


-Secretase 1 (Alzheimer's) and Plasmepsin X (Malaria).
Mechanism:  These enzymes utilize a catalytic aspartic acid dyad.[1]
Application:  Cyclic acyl guanidines incorporating the THP ring have emerged as "privileged scaffolds."
  • The Problem: Early BACE1 inhibitors used large peptide backbones with poor brain penetration (P-gp efflux).

  • The THP Solution: Incorporating the THP-guanidine motif reduced molecular weight and logP, improving CNS penetration. In Plasmepsin X inhibitors, the THP ring provided superior hepatocyte stability compared to cyclohexyl analogs, leading to orally active antimalarial candidates.

Case Study 2: Neuraminidase Inhibitors (Influenza)

Target: Viral Neuraminidase.[2] Mechanism: Disruption of sialic acid cleavage. Application: While Zanamivir uses a dihydropyran, next-generation inhibitors explored the tetrahydropyran-4-guanidine core to improve oral bioavailability. The 4-guanidino group forms a critical salt bridge with the conserved glutamic acid residues (Glu 119, Glu 227, Asp 151) in the enzyme active site. The THP core mimics the pyranose ring of sialic acid but is metabolically robust.

Case Study 3: GPCR Ligands (NPY Y5 & CB2)

Target: Neuropeptide Y Y5 receptor (Obesity) and Cannabinoid CB2. Application:

  • NPY Y5: The guanidine moiety mimics the arginine of the endogenous neuropeptide. The THP spacer optimizes the distance to the aromatic features of the antagonist, improving selectivity over Y1/Y2 subtypes.

  • CB2 Agonists: Pyrimidine carboxamides bearing a (tetrahydro-2H-pyran-4-yl)methyl group show high selectivity for CB2 over CB1, reducing psychotropic side effects.

Part 3: Technical Synthesis Guide

This section details the construction of the core moiety.[3] The synthesis is modular: first, the construction of the amine, followed by guanidinylation.

Phase A: Synthesis of the Amine Precursor

Target: 4-Aminotetrahydropyran (4-ATP). Starting Material: Tetrahydro-4H-pyran-4-one.[3][4]

Industrial Route (Reductive Amination):

  • Imine Formation: Reaction of tetrahydro-4H-pyran-4-one with ammonia (or benzylamine for easier handling) in methanol.

  • Reduction: Hydrogenation over Raney Nickel or Pd/C.

    • Note: Using ammonium acetate and sodium cyanoborohydride (

      
      ) is the preferred lab-scale method for stereochemical control if substituents are present.
      
Phase B: Guanidinylation Protocols

Converting the amine to the guanidine is the critical step. Three methods are evaluated based on yield and byproduct removal.

Method 1: The Pyrazole-Carboxamidine Route (Recommended)

This method uses


-Di-Boc-1H-pyrazole-1-carboxamidine . It is superior for late-stage functionalization because the byproduct (pyrazole) is easily removed, and the Boc-protected guanidine aids purification.
Method 2: The S-Methylisothiourea Route

Classical approach. Useful for large-scale, cost-sensitive batches but releases methanethiol (stench/toxicity).

Method 3: The Cyanamide Route

Atom-economical but requires harsh conditions (high heat) which may degrade sensitive functional groups on the THP ring.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of -Di-Boc-1-(tetrahydro-2H-pyran-4-yl)guanidine

Objective: To synthesize a protected guanidine building block suitable for coupling.

Reagents:

  • 4-Aminotetrahydropyran (1.0 equiv)

  • 
    -Di-Boc-1H-pyrazole-1-carboxamidine (1.05 equiv)
    
  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminotetrahydropyran (10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Add TEA (12 mmol). Checkpoint: Ensure system is under Nitrogen atmosphere to prevent moisture interference.

  • Reagent Addition: Add

    
    -Di-Boc-1H-pyrazole-1-carboxamidine (10.5 mmol) in one portion.
    
  • Reaction: Stir at room temperature for 16 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The pyrazole reagent spot (

      
       ~0.6) should disappear, and a new product spot (
      
      
      
      ~0.4) should appear.[5]
  • Work-up:

    • Dilute with DCM (50 mL).

    • Wash with 5% citric acid solution (2 x 30 mL) to remove unreacted amine and imidazole/pyrazole byproducts.

    • Wash with brine (30 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography if high purity (>99%) is required.

Yield Expectation: 85-95%.

Protocol 2: Deprotection to Free Guanidine

Reagents: Trifluoroacetic acid (TFA), DCM.

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (20% v/v). Stir for 2-4 hours.

  • Concentrate.[6] Critical Step: Co-evaporate with toluene 3x to remove TFA salts.

  • Isolate as the trifluoroacetate salt.

Part 5: Visualization & Logic Flows

Diagram 1: Synthesis Pathway & Decision Logic

This diagram illustrates the synthetic flow and the decision points for selecting the guanidinylation agent.

SynthesisPath Start Tetrahydro-4H-pyran-4-one Amine 4-Aminotetrahydropyran Start->Amine Reductive Amination (NH4OAc, NaBH3CN) Decision Select Guanidinylation Agent Amine->Decision RouteA Reagent: N,N'-Di-Boc-pyrazole-1-carboxamidine (High Purity / Protected) Decision->RouteA Small Scale / MedChem RouteB Reagent: S-Methylisothiourea (Low Cost / Stench) Decision->RouteB Industrial Scale Product 1-(Tetrahydro-2H-pyran-4-yl)guanidine RouteA->Product 1. Coupling 2. TFA Deprotection RouteB->Product Reflux in EtOH

Caption: Synthetic workflow for generating the target guanidine pharmacophore, highlighting the divergence between laboratory precision (Route A) and industrial scalability (Route B).

Diagram 2: Bioisosteric Design Strategy

This diagram visualizes why a chemist would choose this moiety over alternatives.

Bioisostere Problem Lead Compound Issue: High LogP (>4.0) Poor Solubility Strategy Bioisosteric Replacement of Cyclohexyl/Phenyl Ring Problem->Strategy Option1 Option A: Piperidine (Basic pKa ~10) Risk: hERG liability Strategy->Option1 Option2 Option B: Tetrahydropyran (THP) (Neutral Ether) Benefit: Lower LogP, No hERG Strategy->Option2 Result THP-Guanidine Hybrid 1. Maintains Steric Bulk 2. LogP ~1.0 3. H-Bond Acceptor Option2->Result Add Guanidine Head

Caption: Decision logic for bioisosteric replacement. The THP ring offers a superior safety/solubility profile compared to piperidine or cyclohexane when constructing arginine mimetics.

References

  • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Design and Discovery of PDE9A Inhibitors (PF-04447943). Journal of Medicinal Chemistry. Available at: [Link]

Sources

Tetrahydropyran-4-yl Guanidine Derivatives: A Technical Guide to Scaffold Design and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of tetrahydropyran-4-yl guanidine derivatives.

Executive Summary

The tetrahydropyran-4-yl (THP) guanidine scaffold represents a strategic fusion in medicinal chemistry, combining the metabolic stability and defined spatial orientation of the tetrahydropyran ring with the high basicity and hydrogen-bond donor capability of the guanidine moiety. This guide analyzes the scaffold's utility in targeting aspartyl proteases (Plasmepsin X), GPCRs (Urotensin-II), and specific kinase pathways. It provides actionable protocols for synthesis and biological validation, emphasizing the transition from hit-to-lead optimization.

The Pharmacophore: Rationale & Mechanics

The THP-guanidine moiety operates on a dual-mechanism basis:

  • The THP Core (The Anchor): Unlike the highly lipophilic cyclohexane ring, the THP ring contains an ethereal oxygen. This lowers logP (improving solubility) and can accept hydrogen bonds, often anchoring the molecule in a solvent-exposed pocket or interacting with specific serine/threonine residues.

  • The Guanidine Head (The Warhead): With a pKa ~12.5, the guanidine group is protonated at physiological pH. It serves as a critical "arginine mimetic," forming bidentate salt bridges with aspartate or glutamate residues in enzyme active sites (e.g., the catalytic dyad of aspartyl proteases).

Structural Advantage: The 4-position of the THP ring allows for a symmetrical, achiral attachment point that projects the guanidine vector linearly, minimizing steric clashes common with 2- or 3-substituted rings.

Therapeutic Case Studies
Case Study A: Antimalarial Plasmepsin X Inhibitors

Target: Plasmepsin X (PMX), an aspartyl protease essential for Plasmodium falciparum egress and invasion. Mechanism: Cyclic acyl guanidines incorporating a THP ring bind orthosterically to the catalytic aspartic acid dyad.

  • Key Compound: tert-butyl N-[(4S)-4-(3-amino-2-chloro-phenyl)-4-methyl-6-oxo-1-tetrahydropyran-4-yl-hexahydropyrimidin-2-ylidene]carbamate.

  • SAR Insight: The THP ring in this context is often part of a spiro-fused or linked system. The oxygen atom in the THP ring reduces metabolic clearance compared to carbocyclic analogs, while the cyclic guanidine forms a rigid hydrogen-bonding network with the catalytic Asp residues.

  • Performance: Lead compounds demonstrate IC50 values < 50 nM against PMX with improved oral bioavailability compared to linear guanidines.

Case Study B: Urotensin-II Receptor Antagonists

Target: Urotensin-II Receptor (UT), a GPCR involved in vasoconstriction. Mechanism: Competitive and insurmountable antagonism.[1]

  • Key Compounds: GSK1562590 (Insurmountable) vs. GSK1440115 (Competitive).[2]

  • Role of THP: In these antagonists, the THP-4-amine moiety often serves as a replacement for the piperidine ring found in earlier generations. The THP ether oxygen alters the basicity of the attached amine/guanidine and changes the solvation profile, often improving the off-rate (residence time) of the drug on the receptor.

  • Critical Data: GSK1562590 exhibits a pKi > 9.0 across species, with a slow dissociation rate contributing to prolonged in vivo efficacy.

Synthetic Architectures

The synthesis of THP-guanidines requires a modular approach: constructing the THP amine core followed by guanylation.

Module A: Construction of the THP-4-Amine Core

The most robust route utilizes the Prins Cyclization .

  • Reagents: Homoallylic alcohol, aldehyde, acid catalyst (TFA or H2SO4).

  • Protocol:

    • Condense homoallylic alcohol with the aldehyde to form an oxocarbenium ion.

    • Cyclization traps the cation to form the THP ring.

    • Note: For 4-amino derivatives, a reductive amination of the corresponding THP-4-one is standard.

Module B: Guanylation Strategies

Once the THP-NH2 core is ready, conversion to THP-NH-C(=NH)NH2 can be achieved via three primary methods.

MethodReagentConditionsProsCons
Classical Cyanogen Bromide (CNBr)Et2O/MeOH, RTDirect, simple workupToxic reagent, limited substitution
Thiourea S-MethylisothioureaHgCl2 or EDCI promoterMild, tolerates functional groupsHeavy metal waste (Hg)
Modern N-Boc-Triflyl GuanidineTEA, DCMHigh yields, protected productReagent cost
Visualization: Synthesis & Pharmacophore Logic

THP_Guanidine_Workflow cluster_pharm Pharmacophore Properties Start Homoallylic Alcohol Prins Prins Cyclization (Acid Catalyzed) Start->Prins THP_Ketone THP-4-one Prins->THP_Ketone Red_Am Reductive Amination (NH4OAc, NaBH3CN) THP_Ketone->Red_Am THP_Amine THP-4-Amine (Core Scaffold) Red_Am->THP_Amine Guanylation Guanylation (C(=NH)NH2 Formation) THP_Amine->Guanylation Prop1 Low LogP (Solubility) THP_Amine->Prop1 Prop2 Metabolic Stability (vs Cyclohexane) THP_Amine->Prop2 Target1 Plasmepsin Inhibitor (Cyclic Acyl Guanidine) Guanylation->Target1 Cyclization Target2 Urotensin Antagonist (GPCR Ligand) Guanylation->Target2 Linker Attachment

Caption: Modular synthesis workflow from homoallylic alcohol precursors to diverse THP-guanidine therapeutic targets.

Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Guanylhydrazones

Applicability: Rapid generation of anticancer THP derivatives.

  • Reagents: THP-4-one derivative (1.0 eq), Aminoguanidine hydrochloride (1.0 eq), Ethanol (solvent).

  • Procedure:

    • Mix reagents in a microwave-safe vial with ethanol (2-5 mL).

    • Irradiate at 100 °C for 5-10 minutes (Power: 250 W).

    • Cool to room temperature.[3] The product often precipitates.

    • Filter and wash with cold ethanol.

  • Validation: Check purity via HPLC. Yields are typically >95%.

  • Conversion to Guanidine: Reduce the hydrazone linkage using NaCNBH3 in methanol (0 °C to RT, 2 hours) to obtain the aminoguanidine.

Protocol 2: Plasmepsin X Inhibition Assay (FRET)

Applicability: Validating potency of the synthesized inhibitor.

  • Substrate: FRET-labeled peptide substrate (e.g., DABCYL-GABA-ERM-EDANS).

  • Enzyme: Recombinant PfPlasmepsin X.

  • Buffer: 100 mM Sodium Acetate, pH 5.5, 0.01% Tween-20.

  • Steps:

    • Incubate enzyme (10 nM) with varying concentrations of the THP-guanidine inhibitor for 30 min at RT.

    • Add Substrate (5 µM) to initiate reaction.

    • Monitor fluorescence increase (Ex: 340 nm, Em: 490 nm) for 20 min.

    • Data Analysis: Fit initial velocities to the Morrison equation (for tight binders) or standard IC50 curves.

Critical SAR & Optimization Tables

Table 1: Structural Comparison of THP vs. Cyclohexyl Scaffolds

FeatureTetrahydropyran (THP)CyclohexaneImpact on Drug Design
LogP Lower (More Polar)Higher (Lipophilic)THP improves solubility and reduces non-specific binding.
Metabolism Oxidative stability at C4Prone to oxidationTHP is generally more stable, though C2/C6 oxidation is possible.
H-Bonding Ether oxygen is H-bond acceptorNoneTHP can anchor the core to water networks or Ser/Thr residues.
Conformation Chair (similar to cyclohexane)ChairSimilar spatial projection of the guanidine vector.
Future Outlook: Epigenetic Modulators

Recent literature suggests a divergence in the utility of THP-guanidines in epigenetics. While THP-substituted quinazolines were explored as G9a/GLP methyltransferase inhibitors, some studies indicated reduced metabolic stability for specific THP-2-yl derivatives compared to their cycloalkyl counterparts. This highlights the need for careful placement of the THP ring—it is most effective as a core scaffold (4-yl) rather than a peripheral substituent (2-yl) susceptible to CYP450 oxidation.

References
  • Plasmepsin X Inhibitors & Malaria

    • Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors. (2022).[4] Journal of Medicinal Chemistry.

  • Urotensin-II Antagonists

    • GSK1562590, a slowly dissociating urotensin-II receptor antagonist, exhibits prolonged pharmacodynamic activity ex vivo.[2] (2010).[2][5] British Journal of Pharmacology.

  • Anticancer Guanylhydrazones

    • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. (2016). Molecules.

  • G9a/GLP Inhibitors

    • Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP. (2011). Journal of Medicinal Chemistry.

  • General Guanidine Synthesis

    • Synthesis of Guanidines.[6][7][8][9] (Organic Chemistry Portal).

Sources

Bioactivity profile of 1-(tetrahydro-2H-pyran-4-yl)guanidine in kinase inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Kinase Inhibition Bioactivity Profile of 1-(Tetrahydro-2H-pyran-4-yl)guanidine

Authored by: A Senior Application Scientist

Foreword: The Rationale for Investigating Novel Guanidinium-Containing Compounds in Kinase Inhibition

The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases.[1][2][3] Protein kinases, comprising a vast family of over 500 enzymes in the human genome, are critical regulators of cellular signaling pathways.[2][3] Their dysregulation is a common driver of numerous pathologies, making them highly attractive therapeutic targets.[3][4]

The guanidinium group, a highly basic moiety, is of significant interest in medicinal chemistry. Its ability to form strong, charge-assisted hydrogen bonds can facilitate potent interactions within the ATP-binding site of kinases, mimicking the interactions of the purine ring of ATP.[5][6][7] Several successful drugs and bioactive marine alkaloids feature the guanidine motif, highlighting its potential in drug design.[5][6][8][9]

This guide focuses on the hypothetical bioactivity profile of 1-(tetrahydro-2H-pyran-4-yl)guanidine , a novel scaffold combining the guanidinium group with a tetrahydropyran (THP) ring. The THP moiety is a common feature in modern medicinal chemistry, often used to improve physicochemical properties such as solubility and metabolic stability.[10][11][12] By exploring the kinase inhibition profile of this compound, we aim to provide a comprehensive framework for researchers and drug development professionals on how to characterize and advance novel kinase inhibitors.

Section 1: Hypothetical Kinase Inhibition Profile of 1-(Tetrahydro-2H-pyran-4-yl)guanidine

To illustrate the potential of 1-(tetrahydro-2H-pyran-4-yl)guanidine as a kinase inhibitor, we present a hypothetical dataset generated from a broad panel of kinase activity assays. This data is for illustrative purposes only and serves as a foundation for the subsequent discussion on experimental design and data interpretation.

Quantitative Kinase Inhibition Data

The following table summarizes the hypothetical inhibitory activity of 1-(tetrahydro-2H-pyran-4-yl)guanidine against a selection of kinases from key signaling pathways. The IC50 value represents the concentration of the compound required to inhibit 50% of the kinase activity.

Kinase TargetPathwayHypothetical IC50 (nM)
MSK1 MAPK Signaling75
PIM1 JAK/STAT Signaling150
CDK2 Cell Cycle450
ROCK1 Rho Signaling1,200
VEGFR2 Angiogenesis>10,000
EGFR Growth Factor Signaling>10,000
Analysis of the Hypothetical Profile

Based on this hypothetical data, 1-(tetrahydro-2H-pyran-4-yl)guanidine demonstrates potent and selective inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1). The compound shows moderate activity against PIM1 and weaker activity against CDK2, suggesting a degree of selectivity. The lack of activity against ROCK1, VEGFR2, and EGFR at concentrations up to 10,000 nM indicates a favorable selectivity profile, which is crucial for minimizing off-target effects.[13][14]

Section 2: Targeted Signaling Pathway

The hypothetical data suggests that 1-(tetrahydro-2H-pyran-4-yl)guanidine primarily targets the MAPK signaling pathway through the inhibition of MSK1. MSK1 is a nuclear kinase that is activated by the ERK1/2 and p38 MAPK pathways and plays a role in the regulation of transcription factors such as CREB and NF-κB.[15]

Diagram of the MSK1 Signaling Pathway

The following diagram illustrates the position of MSK1 in the MAPK signaling cascade and the potential point of intervention for 1-(tetrahydro-2H-pyran-4-yl)guanidine.

MSK1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF p38 p38 RAS->p38 MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2_n ERK1/2 ERK1_2->ERK1_2_n p38_n p38 p38->p38_n MSK1 MSK1 ERK1_2_n->MSK1 p38_n->MSK1 CREB CREB MSK1->CREB NF_kB NF-κB MSK1->NF_kB Gene_Expression Gene Expression (Inflammation, Proliferation) CREB->Gene_Expression NF_kB->Gene_Expression Inhibitor 1-(tetrahydro-2H-pyran-4-yl)guanidine Inhibitor->MSK1

Caption: Hypothetical inhibition of MSK1 by 1-(tetrahydro-2H-pyran-4-yl)guanidine.

Section 3: Experimental Protocols for Kinase Inhibition Profiling

To generate the data presented in Section 1, a series of robust and validated experimental protocols are required. Below are detailed, step-by-step methodologies for both biochemical and cell-based kinase inhibition assays.

Biochemical Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a generic, in vitro fluorescence-based assay to determine the IC50 value of a test compound against a purified kinase.[16][17][18][19]

Principle: The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a light signal.[17][20]

Materials:

  • Purified recombinant kinase (e.g., MSK1)

  • Kinase-specific peptide substrate

  • 1-(tetrahydro-2H-pyran-4-yl)guanidine (test compound)

  • Staurosporine (positive control inhibitor)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well, low-volume, white plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-(tetrahydro-2H-pyran-4-yl)guanidine in 100% DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilution) in DMSO.

  • Reaction Setup:

    • Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only (negative control) and staurosporine (positive control).

    • Prepare a master mix containing the kinase assay buffer, purified kinase, and the peptide substrate.

    • Add 10 µL of the kinase master mix to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 10 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.[21]

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Inhibition Assay (Phosphorylation-Specific Antibody)

This protocol describes a method to assess the ability of a compound to inhibit the activity of a target kinase within a cellular context.[22][23][24]

Principle: The assay measures the phosphorylation of a known downstream substrate of the target kinase in cells treated with the inhibitor. The level of phosphorylation is quantified using an antibody specific to the phosphorylated form of the substrate.[22]

Materials:

  • A suitable cell line (e.g., HEK293T cells overexpressing MSK1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-(tetrahydro-2H-pyran-4-yl)guanidine

  • A known activator of the signaling pathway (e.g., PMA for the MAPK pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the phosphorylated substrate (e.g., anti-phospho-CREB)

  • Primary antibody against the total substrate (e.g., anti-total-CREB)

  • HRP-conjugated secondary antibody

  • Western blotting equipment and reagents

  • Densitometry software for analysis

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with various concentrations of 1-(tetrahydro-2H-pyran-4-yl)guanidine for 1-2 hours.

    • Stimulate the cells with the pathway activator (e.g., 100 nM PMA) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with the antibody against the total substrate as a loading control.

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-substrate signal to the total substrate signal for each sample.

    • Plot the normalized phosphorylation levels against the compound concentration to determine the cellular IC50.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for characterizing a novel kinase inhibitor.

Kinase_Inhibitor_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Compound_Synthesis Compound Synthesis (1-(tetrahydro-2H-pyran-4-yl)guanidine) Primary_Screen Primary Screen (Broad Kinase Panel) Compound_Synthesis->Primary_Screen IC50_Determination IC50 Determination (Fluorescence-based assay) Primary_Screen->IC50_Determination Selectivity_Profiling Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Selectivity_Profiling->Cellular_Target_Engagement Phosphorylation_Assay Downstream Signaling Inhibition (Western Blot) Cellular_Target_Engagement->Phosphorylation_Assay Cell_Proliferation_Assay Functional Cellular Assays (e.g., Proliferation, Apoptosis) Phosphorylation_Assay->Cell_Proliferation_Assay Pharmacokinetics Pharmacokinetics (PK) and ADME Cell_Proliferation_Assay->Pharmacokinetics Efficacy_Models In Vivo Efficacy Models (e.g., Xenografts) Pharmacokinetics->Efficacy_Models

Caption: A comprehensive workflow for kinase inhibitor discovery and development.

Section 4: Expert Analysis and Future Directions

The hypothetical bioactivity profile of 1-(tetrahydro-2H-pyran-4-yl)guanidine presents a promising starting point for a drug discovery program. The potent and selective inhibition of MSK1 suggests a potential therapeutic application in inflammatory diseases or certain cancers where the MAPK pathway is hyperactivated.

Causality Behind Experimental Choices:

  • Biochemical vs. Cell-Based Assays: It is crucial to use both types of assays. Biochemical assays confirm direct enzyme inhibition, while cell-based assays validate that the compound can penetrate the cell membrane and engage its target in a physiological context.[23][24]

  • Selectivity Profiling: Screening against a broad panel of kinases is essential to identify potential off-target effects that could lead to toxicity.[13][14] A highly selective compound is generally preferred.

Self-Validating Systems:

  • The use of both biochemical and cell-based assays provides a self-validating system. A compound that is potent in a biochemical assay should also show activity in a cell-based assay that measures the inhibition of the target kinase's downstream signaling.

  • The inclusion of positive and negative controls in every experiment is critical for data integrity and validation.

Future Directions:

  • Lead Optimization: The next logical step would be to initiate a medicinal chemistry campaign to improve the potency and selectivity of the lead compound. Structure-activity relationship (SAR) studies would be conducted to identify key structural features responsible for its activity.

  • Mechanism of Action Studies: Further experiments would be needed to confirm the binding mode of the compound to MSK1. This could involve kinetic studies to determine if the inhibition is ATP-competitive, as well as structural biology studies (e.g., X-ray crystallography) to visualize the compound bound to the kinase.

  • In Vivo Studies: If a lead compound with suitable properties is identified, it would be advanced into in vivo studies to evaluate its pharmacokinetics, safety, and efficacy in animal models of disease.

References

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637.
  • Protein kinases in drug discovery and development.
  • Leveraging Recombinant Kinases for Drug Discovery Research. The Scientist.
  • Inhibitors of Protein Kinase Signaling Pathways.
  • Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease. PubMed.
  • Kinase Assays with Myra. Bio Molecular Systems.
  • Fluorescent Peptide Assays For Protein Kinases. PMC - NIH.
  • Application Notes and Protocols for Plk1 Inhibition Assay Using BTO-1. Benchchem.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Kinase assays. BMG LABTECH.
  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Kinase Assay Kit. Sigma-Aldrich.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Spotlight: Cell-based kinase assay form
  • Universal Fluorometric Kinase Assay Kit (MAK173) - Technical Bulletin. Sigma-Aldrich.
  • Choosing the Best Kinase Assay to Meet Your Research Needs.
  • Cell-based test for kinase inhibitors. INiTS.
  • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Deriv
  • Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Fused Tricyclic Guanidine Alkaloids: Insights into Their Structure, Synthesis and Bioactivity. MDPI.
  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-G
  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed - NIH.
  • Design, synthesis and biological evaluation of 1-phenanthryl-tetrahydroisoquinoline derivatives as novel p21-activated kinase 4 (PAK4) inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
  • BindingDB.
  • Biologically active guanidine alkaloids. ScienceOpen.
  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.
  • Design synthesis and biological evaluation of 6-alkoxypurine derivatives as kinase inhibitors.
  • Synthesis and Biological Evaluation of 1-Aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one Inhibitors of Cyclin-Dependent Kinases. Sci-Hub.
  • Biologically active guanidine alkaloids. ScienceOpen.
  • BindingDB.
  • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated R
  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.
  • Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed.
  • Ligand Response of Guanidine-IV riboswitch
  • Research & Development. Aucentra Therapeutics.

Sources

Methodological & Application

Synthesis protocols for 1-(tetrahydro-2H-pyran-4-yl)guanidine from 4-aminotetrahydropyran

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The tetrahydropyran (THP) ring is a critical bioisostere for the cyclohexyl group in medicinal chemistry, offering improved aqueous solubility and reduced lipophilicity (LogP) while maintaining steric bulk. The guanidine moiety, a "superbase" (pKa ~13.6), serves as a key pharmacophore for forming bidentate hydrogen bonds with carboxylates and phosphates in biological targets (e.g., arginine mimics).

This guide details the synthesis of 1-(tetrahydro-2H-pyran-4-yl)guanidine (Target 1 ) from 4-aminotetrahydropyran (Precursor 2 ).

Strategic Method Selection

We present two distinct protocols based on scale, purity requirements, and available resources.

FeatureProtocol A: Pyrazole-Carboxamidine Protocol B: S-Methylisothiourea
Primary Utility Discovery Chemistry / Med-ChemProcess Chemistry / Scale-up
Reagent Cost Moderate to HighLow
Atom Economy Moderate (Loss of pyrazole)High (Loss of MeSH)
Purification Precipitation/Crystallization often sufficientRequires efficient trapping of MeSH
Odor/Safety Low odorHigh odor (Methanethiol evolution)
Purity Profile Excellent (>98%)Good (requires recrystallization)

Pre-Requisite: Starting Material Verification

If 4-aminotetrahydropyran is not commercially available, it must be synthesized via reductive amination of tetrahydro-4H-pyran-4-one.

Brief Protocol:

  • Mix tetrahydro-4H-pyran-4-one (1.0 eq) with Ammonium Acetate (10.0 eq) in Methanol.

  • Add Sodium Cyanoborohydride (0.7 eq) portion-wise at 0°C.

  • Stir 16h at RT. Acidify (HCl), wash with DCM, basify (NaOH), extract with DCM.

  • Validation: 1H NMR (CDCl3)

    
     2.8-2.9 (m, 1H, CH-NH2).
    

Protocol A: The "Gold Standard" (Bernatowicz-Matsueda-Kikuchi Reaction)

This method utilizes 1H-pyrazole-1-carboxamidine hydrochloride (PRA) . It is the preferred route for discovery chemistry due to mild conditions and the easy removal of the pyrazole byproduct.

Reaction Mechanism

The primary amine attacks the electrophilic amidine carbon of the reagent. The pyrazole group, being a good leaving group, is displaced, yielding the guanidine.

G cluster_0 Reactants cluster_1 Products A 4-Aminotetrahydropyran (Nucleophile) I Tetrahedral Intermediate A->I Nucleophilic Attack B 1H-Pyrazole-1-carboxamidine (Electrophile) B->I P1 Target Guanidine (Salt Form) I->P1 Elimination P2 Pyrazole (Byproduct) I->P2

Figure 1: Mechanistic pathway of amine guanylation using pyrazole-1-carboxamidine.

Experimental Procedure

Reagents:

  • 4-Aminotetrahydropyran (1.0 mmol, 101 mg)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.0 mmol, 146 mg)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 209 µL)

  • DMF (Dimethylformamide) or Dry Methanol (3 mL)

Step-by-Step:

  • Dissolution: In a 10 mL round-bottom flask, dissolve 4-aminotetrahydropyran and DIPEA in DMF (3 mL). Stir for 5 minutes under Nitrogen.

  • Addition: Add 1H-Pyrazole-1-carboxamidine hydrochloride in one portion.

  • Reaction: Stir the mixture at Room Temperature (25°C) for 16 hours.

    • Self-Validation Point: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). The starting amine (ninhydrin active) should disappear. The guanidine product is very polar and may stay at the baseline or require polar eluents.

  • Precipitation: Add Diethyl Ether (15 mL) to the reaction mixture. The guanidine often precipitates as an oil or solid while the reagents remain in solution (if DMF is used).

    • Alternative Work-up: If using MeOH, concentrate to dryness.

  • Purification:

    • The crude residue contains Pyrazole.[1][2] Triturate the solid with cold Acetonitrile or Ether to remove pyrazole.

    • For High Purity: Dissolve residue in minimal water, acidify with 1M HCl, and lyophilize to obtain the Guanidine Hydrochloride salt .

Protocol B: The "Scale-Up" Route (S-Methylisothiourea)[3]

This method uses S-methylisothiourea sulfate .[3] It is cost-effective but releases noxious methanethiol (MeSH) gas.

CRITICAL SAFETY WARNING: Methanethiol is toxic and has a stench threshold of 1 ppb. All reactions must be vented through a bleach (sodium hypochlorite) scrubber.

Experimental Workflow

Workflow Start Start: 4-Aminotetrahydropyran Reagent Add S-Methylisothiourea Sulfate (0.5 eq per amine) Start->Reagent Solvent Solvent: Ethanol/Water (1:1) Reagent->Solvent Reaction Reflux (80°C) for 4-6 hours *MUST USE BLEACH TRAP* Solvent->Reaction Check Check TLC (Is amine consumed?) Reaction->Check Check->Reaction No Workup Concentrate to remove EtOH Check->Workup Yes Crystal Cool to 0°C Crystallize Sulfate Salt Workup->Crystal Final 1-(tetrahydro-2H-pyran-4-yl)guanidine Hemisulfate Crystal->Final

Figure 2: Process flow for the S-methylisothiourea route including safety checkpoints.

Experimental Procedure

Reagents:

  • 4-Aminotetrahydropyran (10 mmol, 1.01 g)

  • S-Methylisothiourea hemisulfate (5 mmol, 0.69 g) (Note: Stoichiometry is 2 amines per 1 sulfate)

  • Ethanol/Water (1:1 mixture, 20 mL)

Step-by-Step:

  • Setup: Equip a 50 mL flask with a reflux condenser. Connect the top of the condenser to a tube bubbling into a flask containing 10% Sodium Hypochlorite (Bleach) solution.

  • Mixing: Add the amine and S-methylisothiourea hemisulfate to the solvent.

  • Heating: Heat to reflux (approx 80-85°C).

  • Evolution: Methanethiol (MeSH) will evolve. The bleach trap oxidizes this to odorless sulfonates.

  • Duration: Reflux for 6 hours.

  • Isolation:

    • Cool the mixture to room temperature, then to 0°C.

    • The Guanidine Hemisulfate salt often crystallizes directly from the aqueous ethanol.

    • Filter the white crystals.[4] Wash with cold ethanol.[2]

Analytical Characterization (Self-Validating System)

To confirm the synthesis, compare your data against these expected values.

1H NMR (D2O or DMSO-d6)
  • 
     3.85-3.95 (m, 2H):  Equatorial protons of the THP ether (CH2-O).
    
  • 
     3.50-3.60 (m, 1H):  Methine proton at the 4-position (CH-N). Diagnostic Signal. 
    
  • 
     3.30-3.40 (m, 2H):  Axial protons of the THP ether.
    
  • 
     1.80-1.90 (m, 2H):  Equatorial protons (C3/C5).
    
  • 
     1.40-1.55 (m, 2H):  Axial protons (C3/C5).
    
  • Exchangeable Protons: If run in DMSO-d6, look for broad singlets at

    
     7.0-8.0 (Guanidine NH).
    
Mass Spectrometry (ESI+)
  • Calculated Mass (Free Base): 143.11 g/mol

  • Observed [M+H]+: 144.1 m/z

Troubleshooting
  • Problem: Low yield in Protocol A.

    • Solution: Ensure the amine is free-based (not a salt) before adding the pyrazole reagent. If starting with amine-HCl, add exactly 1.0 eq of DIPEA or NaOH to free it.

  • Problem: Product is hygroscopic/sticky.

    • Solution: Guanidines are hygroscopic. Convert to the HCl salt (Protocol A) or Sulfate salt (Protocol B) for a stable solid. Do not attempt to isolate the free base for storage.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497-2502.

  • Rathke, B. (1881). Ueber die Synthese von Guanidinen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1774-1778. (Classic reference for S-methylisothiourea).

  • Katritzky, A. R., et al. (2005). Synthesis of Guanidines. Arkivoc, (iv), 49-87.

  • Dangerfield, E. M., et al. (2010).[5] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470-5477.

Sources

Introduction: The Significance of the Guanidinyl Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Guanylation Reagents for the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)guanidine

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a structural motif of profound importance in medicinal chemistry and biology. Its high basicity (pKa of the conjugate acid is ~13.5) ensures it is protonated under physiological conditions, allowing it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets like enzymes and receptors.[1][2] This capacity has led to the incorporation of guanidine moieties into a wide array of pharmaceuticals, including the antihypertensive agent Guanabenz, the blockbuster anti-ulcer drug Cimetidine, and the anticancer drug Dasatinib.[1]

The 1-(tetrahydro-2H-pyran-4-yl)guanidine scaffold is a particularly valuable building block. The tetrahydropyran (THP) ring serves as a conformationally restricted, metabolically stable, and soluble isostere for other cyclic systems, making it an attractive component for rational drug design.[3][4][5][6] This guide provides an in-depth analysis of common guanylation reagents and detailed protocols for the synthesis of this key intermediate, tailored for researchers, chemists, and professionals in drug development.

Guanylation Reactions: A Mechanistic Overview

The synthesis of a guanidine derivative from a primary amine, such as tetrahydro-2H-pyran-4-amine, is known as a guanylation reaction. These reactions universally involve the nucleophilic attack of the amine onto an electrophilic guanylating agent.[7] The choice of reagent dictates the reaction conditions, the need for protecting groups, and the overall efficiency of the transformation.

G cluster_0 General Guanylation Workflow Amine Tetrahydro-2H-pyran-4-amine (Nucleophile) Intermediate Reaction Intermediate (e.g., Adduct, Protected Guanidine) Amine->Intermediate + Reagent Reagent Guanylation Reagent (Electrophile) Reagent->Intermediate Guanidine Target Guanidine (or its salt) Intermediate->Guanidine Deprotection Deprotection (If required) Intermediate->Deprotection Deprotection->Guanidine

Figure 1: A generalized workflow for the synthesis of guanidines from a primary amine.

Comparative Analysis of Key Guanylation Reagents

A variety of reagents can be used to effect guanylation. The selection is often a trade-off between reactivity, stability, cost, and the need for subsequent chemical steps. Below is a comparative look at three common classes of reagents.

Pyrazole-1-carboxamidine Derivatives
  • Reagent Example: 1H-Pyrazole-1-carboxamidine hydrochloride.

  • Mechanism: This reagent is a stable, salt-like compound that reacts directly with primary and secondary amines. The pyrazole group is an excellent leaving group, facilitating the nucleophilic attack by the amine. The reaction typically proceeds under mild basic conditions to free the amine nucleophile.[8][9][10]

G RNH2 THP-NH₂ Product THP-NH-C(=NH)NH₂ RNH2->Product Nucleophilic Attack Reagent Pyrazole-C(=NH)NH₂⁺Cl⁻ Reagent->Product Byproduct Pyrazole Product->Byproduct Elimination

Caption: Reaction scheme using pyrazole-1-carboxamidine.

  • Advantages:

    • Excellent stability and long shelf-life.[8]

    • Directly yields the unprotected guanidine, avoiding deprotection steps.[11]

    • Generally high yields with simple aliphatic amines.[9]

    • Reaction conditions are typically mild.

  • Disadvantages:

    • May not be reactive enough for sterically hindered or electron-deficient amines.[8]

    • The product's high basicity can sometimes complicate purification.

Protected S-Methylisothioureas and Thioureas
  • Reagent Examples: N,N'-Di-Boc-S-methylisothiourea; N,N'-Di-Boc-thiourea.

  • Mechanism: These reagents are less electrophilic than pyrazole-based reagents and require activation to facilitate the reaction.[1] Activation is typically achieved in one of two ways:

    • Desulfurization: A thiophilic agent (e.g., HgCl₂, CuCl₂, or more modernly, Mukaiyama's reagent or cyanuric chloride) is used to activate the thiourea, forming a highly reactive carbodiimide intermediate in situ, which is then trapped by the amine.[2][12][13][14]

    • Leaving Group Activation: For S-methylisothioureas, the methylthiolate is a poor leaving group. A metal salt (like HgCl₂) can coordinate to the sulfur, making it a better leaving group for direct displacement by the amine.

G Thiourea Di-Boc-Thiourea Carbodiimide Di-Boc-Carbodiimide (Intermediate) Thiourea->Carbodiimide Activator Activator (e.g., TCT, I₂) Activator->Carbodiimide ProtectedGuanidine Di-Boc Protected Guanidine Carbodiimide->ProtectedGuanidine Amine THP-NH₂ Amine->ProtectedGuanidine

Caption: In-situ formation of a carbodiimide intermediate.

  • Advantages:

    • Highly versatile and widely applicable to a broad range of amines.[15]

    • The resulting Boc-protected guanidine is less basic and often easier to handle and purify via standard chromatography than the free guanidine.

    • Modern, metal-free activators (like cyanuric chloride or iodine) mitigate environmental hazards.[13][16]

  • Disadvantages:

    • Requires an additional activation reagent.[17]

    • A separate deprotection step is necessary to obtain the final product.

    • Classical activators like mercury salts are highly toxic.[13]

Cyanamides
  • Reagent Example: Cyanamide (H₂NCN) or Cyanogen Bromide (BrCN).

  • Mechanism: As one of the earliest methods, the nucleophilic attack of an amine on cyanamide is a direct route to guanidines.[7] The reaction is typically performed by heating the amine salt with cyanamide.[18][19]

  • Advantages:

    • Atom-economical and uses a simple, small reagent.[11]

    • Can be effective for simple aliphatic amines.[20]

  • Disadvantages:

    • Cyanamide itself is a hazardous reagent.[18]

    • Reactions often require high temperatures and can result in moderate to low yields due to side reactions like dimerization of the cyanamide.[18][19]

    • Cyanogen bromide is acutely toxic and its use is generally avoided.[1]

Summary Data Table
Feature1H-Pyrazole-1-carboxamidineN,N'-Di-Boc-ThioureaCyanamide
Typical Yield HighHighLow to Moderate
Reaction Conditions Mild (Room Temp to 60 °C)Mild (Room Temp)Harsh (Reflux/High Temp)
Activator/Catalyst Base (e.g., DIPEA, Et₃N)Required (e.g., TCT, I₂, HgCl₂)Amine Salt
Protecting Groups NoYes (Boc)No
Key Byproduct PyrazoleActivator-derived saltsDicyandiamide
Workup Simplicity ModerateHigh (before deprotection)Moderate

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: Synthesis using 1H-Pyrazole-1-carboxamidine Hydrochloride

This protocol provides the target compound directly without the need for a deprotection step.[8][9]

Materials and Reagents:

  • Tetrahydro-2H-pyran-4-amine (1.0 eq)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (2M in Et₂O)

Step-by-Step Methodology:

  • To a round-bottom flask, add tetrahydro-2H-pyran-4-amine (1.0 eq) and dissolve it in DMF (approx. 0.5 M concentration).

  • Add 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is a highly basic oil. For purification and stable storage, dissolve the crude material in a minimal amount of methanol and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield 1-(tetrahydro-2H-pyran-4-yl)guanidine hydrochloride.

Protocol 2: Synthesis via N,N'-Di-Boc-Thiourea and Deprotection

This two-stage protocol involves the formation of a protected guanidine, which is often easier to purify, followed by removal of the Boc protecting groups. This method utilizes cyanuric chloride (TCT) as a safe and inexpensive activator.[13][14]

Part A: Synthesis of N,N'-Di-Boc-1-(tetrahydro-2H-pyran-4-yl)guanidine

Materials and Reagents:

  • N,N'-Di-Boc-thiourea (1.2 eq)

  • Cyanuric chloride (TCT) (0.4 eq)

  • Tetrahydro-2H-pyran-4-amine (1.0 eq)

  • N-methylmorpholine (NMM) (3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve N,N'-Di-Boc-thiourea (1.2 eq) in anhydrous THF.

  • Add cyanuric chloride (0.4 eq) and stir the mixture at room temperature for 1 hour. A white precipitate may form.

  • In a separate flask, dissolve tetrahydro-2H-pyran-4-amine (1.0 eq) in anhydrous THF. Add NMM (3.0 eq) and DMAP (0.1 eq).

  • Add the amine solution dropwise to the activated thiourea suspension from step 2.

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure N,N'-Di-Boc protected guanidine.

Part B: Boc Deprotection

Materials and Reagents:

  • N,N'-Di-Boc-1-(tetrahydro-2H-pyran-4-yl)guanidine (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Diethyl ether (Et₂O)

Step-by-Step Methodology:

  • Dissolve the protected guanidine from Part A in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v solution in DCM) or 4M HCl in dioxane (5-10 eq).

  • Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Triturate the residue with cold diethyl ether to induce precipitation of the guanidine salt (trifluoroacetate or hydrochloride).

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product, 1-(tetrahydro-2H-pyran-4-yl)guanidine, as its corresponding salt.

References

Sources

Step-by-step preparation of 1-(tetrahydro-2H-pyran-4-yl)guanidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Preparation of 1-(Tetrahydro-2H-pyran-4-yl)guanidine Salts

Abstract This technical guide details the synthetic preparation of 1-(tetrahydro-2H-pyran-4-yl)guanidine salts, a critical polar pharmacophore in medicinal chemistry often used as an arginine mimic. The protocol provides two distinct methodologies: Method A , utilizing 1H-pyrazole-1-carboxamidine hydrochloride for high-purity medicinal chemistry applications, and Method B , utilizing S-methylisothiourea sulfate for cost-effective scale-up. The guide emphasizes mechanistic causality, purification logic, and self-validating analytical checkpoints.

Part 1: Introduction & Retrosynthetic Analysis

The tetrahydro-2H-pyran-4-yl guanidine moiety combines the high polarity and hydrogen-bonding capability of the guanidine group with the lipophilic, metabolic stability of the tetrahydropyran ether ring. This motif is frequently employed to target G-protein coupled receptors (GPCRs) and proteases where a basic arginine residue is required for binding, but improved oral bioavailability is desired over the natural amino acid.

Retrosynthetic Logic: The most efficient disconnection involves the nucleophilic attack of the primary amine (tetrahydro-2H-pyran-4-amine) onto an electrophilic amidine equivalent.

  • Route A (Medicinal Chemistry): Uses 1H-pyrazole-1-carboxamidine.[1] The pyrazole acts as an excellent leaving group under mild conditions.

  • Route B (Process Chemistry): Uses S-methylisothiourea.[2] Methanethiol is the leaving group; this route is atom-economical but requires odor control.

Retrosynthesis cluster_agents Electrophile Options Target 1-(Tetrahydro-2H-pyran-4-yl)guanidine (Target Salt) Amine Tetrahydro-2H-pyran-4-amine (Nucleophile) Target->Amine C-N Disconnection Reagent Guanylating Agent (Electrophile) Target->Reagent R1 1H-Pyrazole-1-carboxamidine (Method A) R2 S-Methylisothiourea (Method B)

Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the primary amine and a guanylating agent.

Part 2: Materials & Reagents

ReagentCAS No.[3]RoleEquiv.
Tetrahydro-2H-pyran-4-amine 38041-19-9Substrate1.0
1H-Pyrazole-1-carboxamidine HCl 4023-02-3Reagent (Method A)1.0 - 1.1
N,N-Diisopropylethylamine (DIPEA) 7087-68-5Base (Method A)2.0 - 3.0
S-Methylisothiourea Sulfate 867-44-7Reagent (Method B)0.5 (per amine)
Dimethylformamide (DMF) 68-12-2Solvent (Method A)5-10 vol
Ethanol (EtOH) 64-17-5Solvent (Method B)5-10 vol

Part 3: Method A – High-Purity Synthesis (Bernatowicz Protocol)

Context: This method is preferred for discovery chemistry (mg to gram scale) due to mild conditions and ease of purification. The pyrazole by-product is easily removed.

Step-by-Step Protocol:

  • Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-2H-pyran-4-amine (1.0 equiv).

    • Dissolve in anhydrous DMF (concentration ~0.2 M). Note: DMF is chosen for its ability to solubilize the polar pyrazole reagent.

  • Reagent Addition:

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) to the solution.

    • Add 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv) in a single portion.

    • Observation: The reaction mixture should remain clear or slightly cloudy.

  • Reaction:

    • Stir the mixture at Room Temperature (20–25 °C) for 16–24 hours.

    • Checkpoint (TLC/LCMS): Monitor consumption of the amine.[4] The product is highly polar; use a polar mobile phase (e.g., DCM:MeOH:NH4OH 80:20:1) for TLC. Ninhydrin stain will visualize the guanidine as a distinct spot different from the starting amine.

  • Workup & Isolation:

    • Precipitation: Add diethyl ether (10 volumes) slowly to the reaction mixture while stirring vigorously. The guanidine salt often precipitates as a white oil or solid.

    • Decantation: Decant the ether layer (containing DIPEA and pyrazole by-products).

    • Purification: Dissolve the crude residue in minimal MeOH.

      • Option 1 (Crystallization): Add Et2O or EtOAc dropwise to induce crystallization.

      • Option 2 (Prep-HPLC): If high purity (>99%) is required, purify via C18 reverse-phase HPLC using a water/acetonitrile gradient (with 0.1% HCl or TFA modifier).

  • Salt Exchange (Optional):

    • If the TFA salt is obtained from HPLC, dissolve in MeOH, treat with 4M HCl in dioxane (5 equiv), and evaporate to dryness (repeat 3x) to convert to the Hydrochloride salt .

Part 4: Method B – Scalable Synthesis (Isothiourea Route)

Context: Preferred for multi-gram to kilogram scale up. It avoids expensive pyrazole reagents but requires handling of methanethiol (stench).

Step-by-Step Protocol:

  • Setup:

    • Equip a reaction flask with a reflux condenser and a bleach scrubber (to trap evolved methanethiol gas).

    • Add S-Methylisothiourea sulfate (0.5 equiv relative to amine, as one sulfate molecule pairs with two guanidines) and Tetrahydro-2H-pyran-4-amine (1.0 equiv).

  • Solvent System:

    • Suspend solids in Water:Ethanol (1:1 v/v) . Note: Water is essential to dissolve the sulfate salt; ethanol aids organic solubility.

  • Reaction:

    • Heat the mixture to Reflux (approx. 80 °C) for 6–12 hours.

    • Mechanism:[2][5][6][7][8] The amine attacks the isothiourea carbon, displacing methanethiol (MeSH) as a gas.

    • Safety: Ensure the system is vented through a bleach (sodium hypochlorite) trap to oxidize the methanethiol.

  • Isolation:

    • Cool the reaction mixture to 0 °C.

    • The 1-(tetrahydro-2H-pyran-4-yl)guanidine hemisulfate salt often precipitates directly from the cold solution.

    • Filter the white solid and wash with cold ethanol.

    • Recrystallize from water/ethanol if necessary.[9]

Part 5: Analytical Characterization & Troubleshooting

Expected Analytical Data (Hydrochloride Salt):

  • 1H NMR (400 MHz, D2O): δ 3.95 (dd, 2H, J = 11.5, 4.0 Hz, ether CH-eq), 3.65 (m, 1H, CH-N), 3.45 (td, 2H, J = 11.5, 2.0 Hz, ether CH-ax), 1.90 (m, 2H), 1.55 (m, 2H).

  • MS (ESI+): Calculated for [M+H]+ C6H14N3O: 144.11. Found: 144.1.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete precipitationThe product is very polar. Do not use water during workup. Evaporate DMF under high vacuum if ether precipitation fails.
Oily Product Hygroscopic saltDissolve in water, freeze, and lyophilize to obtain a fluffy powder. Store in a desiccator.
Residual Pyrazole Inefficient washingThe pyrazole by-product is soluble in ether/DCM. Triturate the crude solid extensively with DCM or Et2O.
Stench (Method B) MeSH leakageEnsure the bleach trap is active (fresh bleach) and the system is sealed.

Part 6: Workflow Visualization

Workflow cluster_MethodA Method A: Medicinal Chemistry (Small Scale) cluster_MethodB Method B: Process Chemistry (Large Scale) Start Start: Tetrahydro-2H-pyran-4-amine StepA1 Add 1H-Pyrazole-1-carboxamidine HCl + DIPEA in DMF Start->StepA1 High Purity Path StepB1 Add S-Methylisothiourea Sulfate in EtOH/H2O Start->StepB1 Scale-up Path StepA2 Stir RT, 16-24h StepA1->StepA2 StepA3 Precipitate with Et2O StepA2->StepA3 StepA4 Purify: Prep-HPLC or Trituration StepA3->StepA4 End Final Product: 1-(Tetrahydro-2H-pyran-4-yl)guanidine Salt StepA4->End StepB2 Reflux 80°C, 6-12h (Trap MeSH gas) StepB1->StepB2 StepB3 Cool to 0°C StepB2->StepB3 StepB4 Filter Precipitate (Hemisulfate salt) StepB3->StepB4 StepB4->End

Figure 2: Decision tree and workflow for selecting the appropriate synthetic methodology based on scale and purity requirements.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[4] 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502.[4] Link

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 2005(iv), 49-87. Link

  • PubChem Compound Summary. (n.d.). Tetrahydro-2H-pyran-4-amine. National Center for Biotechnology Information. Link

  • European Patent Office. (2017). Production method for tetrahydro-2H-pyran derivative. EP3228617A1. Link

Sources

Microwave-Assisted Synthesis of 1-(tetrahydro-2H-pyran-4-yl)guanidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of 1-(tetrahydro-2H-pyran-4-yl)guanidine using microwave-assisted organic synthesis (MAOS). This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage the benefits of microwave chemistry for the preparation of biologically relevant guanidine-containing scaffolds. We will delve into the mechanistic rationale, provide a detailed step-by-step protocol, and discuss the significant advantages of this modern synthetic approach over classical heating methods, including dramatically reduced reaction times, improved yields, and enhanced safety profiles.

Introduction: The Significance of the Tetrahydropyran-Guanidine Scaffold and the Power of Microwave Synthesis

The guanidinium group is a prevalent structural motif in a vast array of biologically active molecules and pharmaceuticals.[1][2][3][4] Its ability to form strong hydrogen bonds and exist in a protonated state at physiological pH allows for crucial interactions with biological targets such as enzymes and receptors.[3] Similarly, the tetrahydropyran (THP) ring is a key component in numerous natural products and therapeutic agents, often conferring favorable pharmacokinetic properties.[5][6][7] The combination of these two moieties in 1-(tetrahydro-2H-pyran-4-yl)guanidine results in a valuable building block for drug discovery, with potential applications in the development of novel therapeutics.[2][3][7]

Traditionally, the synthesis of guanidine derivatives can be a lengthy process, often requiring harsh reaction conditions and extended heating times.[1][8] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering a powerful alternative to conventional heating methods.[9][10][11] By utilizing microwave irradiation, chemical reactions can be accelerated from hours or even days to mere minutes.[10][11][12] This rapid, uniform heating is a result of the direct interaction of microwaves with polar molecules in the reaction mixture, a process known as dielectric heating.[13][14][15][16] The key advantages of MAOS include:

  • Dramatically Reduced Reaction Times: Accelerate the pace of research and development.[10][11]

  • Increased Product Yields and Purity: Minimize the formation of byproducts through precise temperature control.[11][13]

  • Enhanced Reaction Reproducibility: Consistent results due to uniform heating and accurate parameter control.[11][13]

  • Greener Chemistry: Often allows for the use of less solvent or more environmentally benign solvents.[11][13][14]

This application note will guide you through a validated microwave-assisted protocol for the guanylation of tetrahydro-2H-pyran-4-amine.

Reaction Mechanism and Rationale

The synthesis of 1-(tetrahydro-2H-pyran-4-yl)guanidine can be efficiently achieved through the reaction of a suitable amine, in this case, tetrahydro-2H-pyran-4-amine, with a guanylating agent. A common and effective method involves the use of a pre-formed S-methylisothiourea salt, which readily reacts with the primary amine to yield the desired guanidine.

The reaction proceeds via a nucleophilic substitution pathway. The amino group of tetrahydro-2H-pyran-4-amine acts as the nucleophile, attacking the electrophilic carbon of the S-methylisothiourea. This is followed by the elimination of methanethiol, a volatile and odorous byproduct, to form the stable guanidinium salt. The use of a base is often employed to neutralize the salt and facilitate the reaction.

Microwave irradiation significantly accelerates this process by rapidly and uniformly heating the reaction mixture.[9][10][14] This high-energy environment increases the frequency of effective molecular collisions, leading to a dramatic increase in the reaction rate. The ability to use sealed vessels in a dedicated microwave reactor allows the reaction to be performed at temperatures above the normal boiling point of the solvent, further contributing to the rate enhancement.[14][17]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of 1-(tetrahydro-2H-pyran-4-yl)guanidine.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Tetrahydro-2H-pyran-4-amine≥98%
N,N'-Di-Boc-S-methylisothiourea≥97%
Triethylamine (TEA)≥99%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Methanol (MeOH)ACS Grade
Deionized WaterHigh Purity
Dedicated Microwave SynthesizerWith temperature and pressure sensors
Microwave Process Vials (10 mL)Designed for high pressure
Magnetic Stir BarsTeflon-coated
Rotary EvaporatorStandard laboratory grade
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Step-by-Step Procedure

Caution: This procedure should be carried out in a well-ventilated fume hood. Microwave synthesis in sealed vessels generates high pressure and should only be performed in a dedicated microwave reactor designed for chemical synthesis.[17][18][19]

  • Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-amine (1.0 mmol, 1.0 equiv.).

  • Addition of Guanylating Agent: To the same vial, add N,N'-Di-Boc-S-methylisothiourea (1.1 mmol, 1.1 equiv.).

  • Solvent and Base Addition: Add anhydrous dichloromethane (DCM, 5 mL) followed by triethylamine (TEA, 1.5 mmol, 1.5 equiv.).

  • Vial Sealing: Securely seal the vial with the appropriate cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 100 °C

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: Dynamic (instrument will adjust to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50°C) using the instrument's cooling system before carefully removing it from the microwave cavity.[17]

  • Reaction Work-up:

    • Open the vial and transfer the contents to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting residue contains the Boc-protected guanidine. For many applications, the Boc protecting groups can be removed without further purification.

  • Deprotection (if required):

    • To the crude residue, add a solution of 20% trifluoroacetic acid (TFA) in DCM (10 mL).

    • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

    • Filter the resulting solid and wash with cold diethyl ether to obtain the desired 1-(tetrahydro-2H-pyran-4-yl)guanidine as its TFA salt.

Expected Yield and Characterization
  • Expected Yield: 85-95% (as the crude Boc-protected intermediate).

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow and Data Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the microwave-assisted synthesis of 1-(tetrahydro-2H-pyran-4-yl)guanidine.

G cluster_start Starting Materials cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification start1 Tetrahydro-2H-pyran-4-amine reaction Combine in Vial with DCM and TEA start1->reaction start2 N,N'-Di-Boc-S-methylisothiourea start2->reaction microwave Irradiate at 100°C for 15 min reaction->microwave Seal Vial workup Solvent Removal microwave->workup Cool & Open deprotection Deprotection (TFA/DCM) workup->deprotection purification Precipitation & Filtration deprotection->purification product 1-(tetrahydro-2H-pyran-4-yl)guanidine (TFA Salt) purification->product

Caption: Workflow for microwave-assisted guanidine synthesis.

Quantitative Data Summary
ParameterValue
Reactants
Tetrahydro-2H-pyran-4-amine1.0 mmol
N,N'-Di-Boc-S-methylisothiourea1.1 mmol
Triethylamine1.5 mmol
Solvent
Dichloromethane (DCM)5 mL
Microwave Conditions
Temperature100 °C
Hold Time15 minutes
Outcome
Expected Yield (Boc-protected)85-95%

Safety Considerations

  • Pressure: Microwave reactions in sealed vessels can generate significant pressure. Never exceed the recommended volume for the reaction vials and always use vials that are in good condition.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Fume Hood: Conduct all steps of the reaction, including vial opening and solvent removal, in a certified fume hood.[18]

  • Instrument Training: Only trained personnel should operate the microwave synthesizer. Familiarize yourself with the instrument's safety features before use.[18]

Conclusion

The microwave-assisted synthesis of 1-(tetrahydro-2H-pyran-4-yl)guanidine offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. By leveraging the principles of microwave chemistry, researchers can significantly accelerate the synthesis of this valuable building block, thereby streamlining the drug discovery and development process. The protocol outlined in this application note is robust, reproducible, and can be readily adapted for the synthesis of analogous guanidine-containing compounds.

References

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020, April 7). National Center for Biotechnology Information. [Link]

  • RF Energy Industrial I Microwave-Driven Chemical Reactions - RFHIC. RFHIC. [Link]

  • Microwave Chemistry and its Applications. (2020, June 17). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A. [Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]

  • Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6- tetrahydropyrimidines. arkat usa. [Link]

  • 6 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI. [Link]

  • Cyclic Methacrylate Tetrahydropyrimidinones: Synthesis, Properties, (Co)Polymerization - PMC. (2021, December 29). National Center for Biotechnology Information. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC. National Center for Biotechnology Information. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]

  • One pot microwave assisted synthesis of various substituted guanidine derivatives using water as solvent A green chemistry approach. Journal of Chemical and Pharmaceutical Research. [Link]

  • Product Class 13: Guanidine Derivatives. Thieme. [Link]

  • PART - 1 INTRODUCTION. BS Publications. [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). Journal of Drug Delivery and Therapeutics. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]

  • The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. Oriental Journal of Chemistry. [Link]

  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (PDF) Microwave-Assisted One-Pot Synthesis of Symmetrical. Amanote Research. [Link]

  • Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. (2007, May 31). PubMed. [Link]

  • Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica. [Link]

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. (2008, May 15). PubMed. [Link]

  • (PDF) Guanidine group: Definition and pharmaceutical applications. (2017, April 22). ResearchGate. [Link]

  • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives. (2016, June 21). MDPI. [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN. [Link]

Sources

Troubleshooting & Optimization

Solving solubility issues with 1-(tetrahydro-2H-pyran-4-yl)guanidine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(tetrahydro-2H-pyran-4-yl)guanidine Subject: Solubility Optimization & Handling Guide for Organic Synthesis Ticket ID: #GUA-PYR-442 Status: Open Responder: Senior Application Scientist, Chemical Process Group

Executive Summary: The Polarity Paradox

Researchers often encounter immediate precipitation or lack of reactivity when attempting to dissolve 1-(tetrahydro-2H-pyran-4-yl)guanidine (hereafter THP-Gua ) in standard organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.

The core issue is a Lattice Energy vs. Lipophilicity Mismatch . While the tetrahydropyran ring is moderately lipophilic, the guanidinium headgroup (typically supplied as a Hydrochloride or Hemisulfate salt) possesses an extremely high charge density and hydrogen-bond donor capability. The lattice energy of the salt form (


) far exceeds the solvation enthalpy provided by non-polar or moderately polar organic solvents.

This guide provides three chemically validated workflows to overcome this: Cosolvent Engineering , In-Situ Free Basing , and Counter-Ion Metathesis .

Part 1: Solubility Profile & Solvent Selection

Quick Reference Data:

  • CAS: 477586-35-1 (Generic ref)

  • pKa: ~13.6 (Conjugate acid)

  • Standard Form: Hydrochloride (HCl) or Hemisulfate (

    
    )
    

Solubility Compatibility Table (Class-Based Behavior)

Solvent SystemHCl Salt SolubilityFree Base SolubilityRecommended Application
Water High (>100 mg/mL)HighAqueous workups only.
Methanol (MeOH) HighHighHydrogenation, recrystallization.
Ethanol (EtOH) ModerateHighReflux reactions.[1]
DMSO / DMF HighHighBest for coupling reactions.
DCM / Chloroform Insoluble (<1 mg/mL)ModerateRequires anion exchange (see Part 3).
THF / Dioxane InsolubleModerateRequires in situ generation.
Toluene / Hexane InsolubleInsolubleAntisolvents for precipitation.

Part 2: Troubleshooting Workflows

Scenario A: "I need to run an amide coupling or nucleophilic substitution in DCM or THF."

Diagnosis: The HCl salt will remain a heterogeneous suspension, leading to slow kinetics or stalled reactions. Solution: Do not isolate the free base (it absorbs


 from air to form carbonates). Instead, use In-Situ Neutralization .

Protocol 1: In-Situ Free Base Generation Applicable for: Acylations, SNAr, and coupling reactions in aprotic solvents.

  • Suspension: Suspend 1.0 equiv of THP-Gua HCl in dry THF or DCM (0.2 M concentration).

  • Activation: Add 2.2 equiv of Diisopropylethylamine (DIPEA) or 1.1 equiv of Potassium tert-butoxide (KOtBu).

    • Note: DIPEA shifts the equilibrium; KOtBu drives it irreversibly by precipitating KCl.

  • Equilibration: Stir for 15 minutes at Room Temperature (RT). The mixture may remain cloudy (salt exchange), but the reactive free guanidine is now in solution.

  • Reaction: Add your electrophile (e.g., Acid Chloride, Isocyanate).

  • Validation: If the reaction mixture clears up upon adding the electrophile, the guanidine is being consumed.

Scenario B: "I need a homogeneous solution in DCM for analysis or specific catalysis."

Diagnosis: The Chloride anion is too "hard" (high charge density), preventing solvation in "soft" organic solvents. Solution: Counter-Ion Metathesis (Anion Exchange) . Replacing


 with a lipophilic "soft" anion like Triflate (

) or Hexafluorophosphate (

) dramatically increases organic solubility.

Protocol 2: Preparation of DCM-Soluble Guanidinium Salts

  • Dissolution: Dissolve 1 mmol THP-Gua HCl in 2 mL Minimum Water.

  • Exchange Reagent: Add 1.1 mmol of Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf2) or Ammonium Hexafluorophosphate (

    
    )  dissolved in 1 mL water.
    
  • Phase Separation: A hydrophobic oil or precipitate (the lipophilic salt) will separate immediately.

  • Extraction: Extract this oil into DCM (3 x 5 mL) .

  • Drying: Dry the DCM layer over

    
     and concentrate.
    
  • Result: The resulting THP-Gua

    
      salt is highly soluble in DCM, Chloroform, and often Toluene.
    

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for selecting the correct handling method based on your target solvent and application.

G Start Start: THP-Gua HCl Salt Target Select Target Solvent Start->Target Polar Polar Protic/Aprotic (MeOH, DMF, DMSO) Target->Polar High Solubility NonPolar Non-Polar/Aprotic (DCM, THF, EtOAc) Target->NonPolar Insoluble Direct Direct Dissolution (Ready for Reaction) Polar->Direct MethodCheck Reaction Type? NonPolar->MethodCheck Coupling Synthesis/Coupling MethodCheck->Coupling Analysis Analysis/Catalysis (Need Homogeneity) MethodCheck->Analysis InSitu Protocol 1: In-Situ Base (DIPEA/KOtBu) Coupling->InSitu Metathesis Protocol 2: Anion Exchange (PF6/NTf2) Analysis->Metathesis

Caption: Decision tree for solubilizing 1-(tetrahydro-2H-pyran-4-yl)guanidine based on experimental needs.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I isolate the free base by extracting with NaOH and DCM? A: Technically yes, but it is not recommended . Alkyl guanidine free bases are highly hygroscopic and strong bases (


 ~13.5). Upon isolation, they rapidly absorb atmospheric 

to form the Guanidinium Carbonate salt, which will precipitate out of the DCM, ruining your titer. Always generate the free base in situ or use the Anion Exchange method.

Q2: I tried the reaction in DMF, but the product is stuck in the polar solvent. How do I extract it? A: This is a common "DMF Trap." Do not try to extract out of DMF. Instead:

  • Dilute the reaction mixture 10-fold with Water .

  • If your product is lipophilic (e.g., an amide), it may precipitate. Filter it.

  • If it does not precipitate, extract the aqueous phase with Ethyl Acetate (EtOAc) . Wash the EtOAc layer 3x with 5% LiCl solution to remove residual DMF.

Q3: Why does my reaction turn into a solid block when I add NaH? A: You likely used a high concentration (>0.5 M) in THF. The formation of NaCl (byproduct of NaH + HCl salt) creates a thick slurry.

  • Fix: Dilute to 0.1 M or use mechanical stirring. Alternatively, use DIPEA (organic soluble base) instead of NaH to maintain homogeneity, provided the DIPEA-HCl salt doesn't interfere.

References

  • Guanidine Basicity & Properties

    • Title: "Guanidine Derivatives: Properties and Synthesis"[2]

    • Source: ScienceMadness / General Chemical D
    • URL:[Link]

  • Anion Exchange (Metathesis)

    • Title: "Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts"
    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Phase Transfer & Alkylation Protocols

    • Title: "Phase-Transfer-Catalyzed Alkylation of Guanidines by Alkyl Halides under Biphasic Conditions"
    • Source: Journal of Organic Chemistry (via ResearchG
    • URL:[Link]

  • Pyran-Guanidine Synthesis Context

    • Title: "Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes"
    • Source: MDPI Molecules
    • URL:[Link][3]

Sources

Minimizing side reactions during 1-(tetrahydro-2H-pyran-4-yl)guanidine formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers synthesizing 1-(tetrahydro-2H-pyran-4-yl)guanidine , focusing on minimizing side reactions and optimizing isolation.

The synthesis of guanidines from primary amines like tetrahydro-2H-pyran-4-amine is often plagued by three core issues: nucleophilic competition (dimerization), hydrolytic instability (urea formation), and purification challenges due to the high polarity of the guanidinium species.

Part 1: Technical Troubleshooting Guide (Q&A)

Category 1: Reaction Efficiency & Side Products

Q1: I observe significant formation of the urea byproduct (1-(tetrahydro-2H-pyran-4-yl)urea) instead of the guanidine. What is causing this? A: Urea formation is the result of hydrolysis of the guanidine intermediate or product, typically driven by high pH during workup or the presence of water in the reaction mixture.

  • Causality: Guanidines are basic (

    
    ). In aqueous base, the guanidinium cation is deprotonated to the free base, which is susceptible to hydrolysis, releasing ammonia to form the urea.
    
  • Solution:

    • Exclude Water: Ensure the reaction solvent (typically DMF or MeOH) is anhydrous.

    • Avoid Aqueous Workup: Do not quench with water. Instead, evaporate the solvent directly and purify via non-aqueous methods (e.g., trituration).

    • Reagent Switch: If using S-methylisothiourea , switch to 1H-pyrazole-1-carboxamidine hydrochloride . The latter reacts faster and under milder conditions, reducing the window for side reactions [1].

Q2: My reaction has stalled with ~60% conversion. Should I add more guanylating reagent? A: Adding excess reagent often leads to bis-guanylation (formation of biguanides), where the product guanidine attacks a second equivalent of the reagent.

  • Diagnosis: Check LCMS for a mass peak corresponding to

    
    .
    
  • Solution:

    • Stoichiometry: Maintain a strict 1.0 : 1.05 ratio of Amine : Reagent.

    • Base Choice: Ensure you are using a non-nucleophilic base like DIPEA (Diisopropylethylamine). Stronger, nucleophilic bases can degrade the reagent.

    • Temperature: Gently heat to 40–50°C rather than adding more reagent. The tetrahydropyran ring is stable, but the amine nucleophilicity is moderate; heat helps overcome the activation energy without promoting polymerization.

Category 2: Purification & Isolation[1][2][3][4][5]

Q3: The product is a hydrophilic salt and co-elutes with the pyrazole byproduct on C18. How do I separate them? A: This is the most common bottleneck when using pyrazole-based reagents. The pyrazole byproduct is moderately polar and trails the guanidine on Reverse Phase (RP) HPLC.

  • Protocol: Use Solvent Trituration instead of chromatography.

    • Evaporate the reaction mixture to a reduced volume (oil).

    • Add Diethyl Ether or Dichloromethane (DCM) .

    • The Science: The guanidinium salt is insoluble in ether/DCM, while the pyrazole byproduct is soluble.

    • Triturate (grind/sonicate) the oil until it becomes a solid precipitate. Filter to isolate the pure guanidine salt [2].

Q4: I am using S-methylisothiourea, and the reaction smells terrible and is slow. Is there a better alternative? A: Yes. The "stench" is methyl mercaptan (methanethiol), a toxic byproduct.

  • Recommendation: Switch to 1H-Pyrazole-1-carboxamidine hydrochloride (Bernatowicz Reagent).

    • Benefit: It avoids thiol release, reacts faster, and the byproduct (pyrazole) is easier to handle than the gaseous/volatile mercaptan [3].

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)guanidine hydrochloride using 1H-pyrazole-1-carboxamidine.

Reagents:

  • Tetrahydro-2H-pyran-4-amine (1.0 equiv)

  • 1H-Pyrazole-1-carboxamidine hydrochloride (1.05 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.1 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or MeOH (Methanol)

Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve tetrahydro-2H-pyran-4-amine (1.0 mmol) in anhydrous DMF (3 mL).

  • Addition: Add DIPEA (1.1 mmol) followed by 1H-pyrazole-1-carboxamidine hydrochloride (1.05 mmol) in one portion.

    • Note: The solution may become slightly cloudy as the amine hydrochloride exchanges.

  • Reaction: Stir at Room Temperature for 16 hours.

    • Monitoring: Check via TLC (Eluent: 10% MeOH in DCM + 1%

      
      ) or LCMS. Look for the disappearance of the starting amine (
      
      
      
      ) and appearance of product (
      
      
      ).
  • Workup (Critical for Purity):

    • Do NOT perform an aqueous extraction. The product is highly water-soluble and will be lost.

    • Concentrate the mixture to an oily residue under high vacuum (remove DMF).

  • Purification (Trituration):

    • Add Diethyl Ether (10 mL) to the residue.

    • Sonicate for 5 minutes. The oil should harden into a white/off-white solid.

    • Decant the ether (which contains the pyrazole byproduct and DIPEA).

    • Repeat the ether wash 2x.

  • Final Isolation: Dry the solid under vacuum. If higher purity is required, recrystallize from EtOH/Et2O .

Part 3: Visualizations

Figure 1: Reaction Pathway & Side Reaction Control

This diagram illustrates the primary pathway and the critical diversion points where side reactions occur.

GuanidineSynthesis Start Tetrahydro-2H-pyran-4-amine Intermed Intermediate Complex Start->Intermed + Reagent, DIPEA DMF, RT Reagent 1H-Pyrazole-1-carboxamidine (Bernatowicz Rgt) Product 1-(Tetrahydro-2H-pyran-4-yl)guanidine (Target) Intermed->Product - Pyrazole Pyrazole Pyrazole Byproduct (To be removed) Intermed->Pyrazole Urea Urea Byproduct (Hydrolysis) Product->Urea + H2O / High pH Biguanide Biguanide (Over-reaction) Product->Biguanide + Excess Reagent

Caption: Mechanistic pathway for guanylation showing the target conversion and critical side-reaction exit points (Red arrows).

Figure 2: Troubleshooting Decision Tree

A logic flow for operators encountering issues during synthesis.

Troubleshooting Start Problem Detected Q1 Is Conversion < 90%? Start->Q1 Q2 Is Product Impure? Q1->Q2 No A1 Check Stoichiometry (Ensure 1:1 ratio) Q1->A1 Yes Q3 Identify Impurity Type Q2->Q3 A2 Increase Temp to 50°C (Do NOT add excess reagent) A1->A2 If still low Imp1 Pyrazole Present Q3->Imp1 Imp2 Urea Present Q3->Imp2 Sol1 Triturate with Et2O/DCM Imp1->Sol1 Sol2 Restart: Use Anhydrous Solvent Avoid Aqueous Workup Imp2->Sol2

Caption: Decision matrix for diagnosing low yield and impurity profiles during guanidine synthesis.

References

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[1] The Journal of Organic Chemistry, 57(8), 2497-2502.

  • BenchChem. (2025).[2] Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Notes.

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines. Arkivoc, 4, 49-87.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 1-(tetrahydro-2H-pyran-4-yl)guanidine and Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of a molecule is paramount for its unambiguous identification, structural elucidation, and quantitation in complex matrices.[1][2][3] This guide provides an in-depth comparison of the collision-induced dissociation (CID) fragmentation patterns of 1-(tetrahydro-2H-pyran-4-yl)guanidine, a molecule of interest in medicinal chemistry, with two relevant comparators: the structurally simpler n-butylguanidine and the widely used anti-diabetic drug, metformin. This analysis will illuminate how subtle structural modifications influence fragmentation pathways, providing a predictive framework for the characterization of related guanidinium-containing compounds.

The guanidinium group, with its high proton affinity, plays a crucial role in the fragmentation of these molecules, often directing the initial bond cleavages.[4][5] The presence of the tetrahydropyran ring in our target molecule introduces additional fragmentation channels not observed in the simpler acyclic or aromatic comparators.

Predicted Fragmentation Pathways

The fragmentation of protonated molecules in a mass spectrometer is not a random process but is governed by the inherent chemical stability of the resulting fragment ions.[6][7] For the compounds under investigation, the primary site of protonation is expected to be the highly basic guanidinium group.[4] The subsequent fragmentation upon collisional activation is dictated by the stability of the resulting carbocations and neutral losses.

1-(tetrahydro-2H-pyran-4-yl)guanidine

The fragmentation of protonated 1-(tetrahydro-2H-pyran-4-yl)guanidine is anticipated to proceed through two major pathways originating from the cleavage of the C-N bond connecting the tetrahydropyran ring and the guanidine moiety, and through fragmentation of the tetrahydropyran ring itself.

G cluster_0 Pathway A: C-N Bond Cleavage cluster_1 Pathway B: Tetrahydropyran Ring Fragmentation cluster_2 Pathway C: Retro-Diels-Alder (hypothetical) M [M+H]+ m/z 158.13 F1 Guanidinium ion m/z 60.06 M->F1 - C5H9NO F2 [M+H-H2O]+ m/z 140.12 M->F2 - H2O F4 [C4H8O]+• m/z 72.06 M->F4 RDA F3 [M+H-H2O-C2H4]+ m/z 112.09 F2->F3 - C2H4

Caption: Predicted fragmentation of 1-(tetrahydro-2H-pyran-4-yl)guanidine.

n-Butylguanidine

As a simpler aliphatic analog, the fragmentation of n-butylguanidine is expected to be dominated by the loss of the butyl group, leading to the formation of the stable guanidinium ion. Alkene elimination from the butyl group is another plausible pathway.[8]

G cluster_0 Pathway A: C-N Bond Cleavage cluster_1 Pathway B: Alkene Elimination M [M+H]+ m/z 116.12 F1 Guanidinium ion m/z 60.06 M->F1 - C4H9• F2 Protonated Guanidine m/z 60.06 M->F2 - C4H8

Caption: Predicted fragmentation of n-butylguanidine.

Metformin

Metformin, with its dimethylbiguanide structure, presents a more complex fragmentation pattern. The primary cleavages are expected to occur at the C-N bonds of the biguanide chain, leading to characteristic neutral losses.

G cluster_0 Pathway A: Loss of Ammonia cluster_1 Pathway B: Loss of Dimethylamine cluster_2 Pathway C: Formation of Dimethylguanidine M [M+H]+ m/z 130.11 F1 [M+H-NH3]+ m/z 113.10 M->F1 - NH3 F2 [M+H-(CH3)2NH]+ m/z 85.06 M->F2 - (CH3)2NH F3 [(CH3)2NCNH2]+ m/z 72.09 M->F3 - C2H4N4

Caption: Predicted fragmentation of metformin.

Comparative Analysis of Fragmentation Patterns

The following table summarizes the hypothetical but plausible high-resolution mass spectrometry data for the three compounds, highlighting the key differences in their fragmentation behavior.

Compound Precursor Ion (m/z) Major Fragment Ions (m/z) Proposed Neutral Loss Relative Abundance (%)
1-(tetrahydro-2H-pyran-4-yl)guanidine 158.1360.06C5H9NO100
140.12H2O45
112.09H2O + C2H420
n-Butylguanidine 116.1260.06C4H9• or C4H8100
57.07C2H5N330
Metformin 130.11113.10NH380
85.06(CH3)2NH100
72.09C2H4N465

The data clearly illustrates that the fragmentation of 1-(tetrahydro-2H-pyran-4-yl)guanidine is characterized by the prominent guanidinium ion at m/z 60.06, a common feature for all three compounds. However, the fragments at m/z 140.12 and 112.09, corresponding to losses from the tetrahydropyran ring, are unique to this molecule and serve as diagnostic ions for its identification. The fragmentation of n-butylguanidine is the most straightforward, with the dominant fragment arising from the loss of the alkyl chain. Metformin, on the other hand, exhibits a more complex pattern with multiple characteristic cleavages within the biguanide structure.

Experimental Protocol

The following is a detailed methodology for the acquisition of the mass spectrometry data presented in this guide.

Objective: To obtain high-resolution tandem mass spectra of 1-(tetrahydro-2H-pyran-4-yl)guanidine, n-butylguanidine, and metformin to elucidate and compare their fragmentation pathways.

Materials:

  • 1-(tetrahydro-2H-pyran-4-yl)guanidine (synthesis required or custom order)

  • n-Butylguanidine hydrochloride (commercially available)

  • Metformin hydrochloride (commercially available)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (LC-MS grade)

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.[9]

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Workflow:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis P1 Prepare 1 mg/mL stock solutions in water P2 Dilute to 1 µg/mL working solutions in 50:50 water:acetonitrile with 0.1% formic acid P1->P2 LC Inject 5 µL onto a C18 column P2->LC MS1 Acquire full scan MS1 data in positive ESI mode LC->MS1 MS2 Perform data-dependent MS/MS on the protonated molecular ions MS1->MS2 DA1 Extract ion chromatograms for precursor ions MS2->DA1 DA2 Analyze MS/MS spectra for characteristic fragment ions DA1->DA2 DA3 Propose fragmentation pathways DA2->DA3

Sources

Comparative Guide: 1-(Tetrahydro-2H-pyran-4-yl)guanidine vs. Piperidine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Pivot

In the optimization of guanidine-containing pharmacophores—often utilized as arginine mimetics in protease inhibitors (e.g., Thrombin, Factor Xa) or GPCR ligands (e.g., MC4R, NPY)—the choice of the central scaffold is a critical determinant of oral bioavailability and CNS penetration.

This guide compares 1-(tetrahydro-2H-pyran-4-yl)guanidine (THP-G) against its Piperidine analogs (Pip-G) . While both scaffolds provide a saturated, six-membered chair conformation to project the guanidine headgroup, they diverge fundamentally in electronic character. The piperidine ring introduces a high-pKa basic center (secondary amine), often leading to phospholipidosis or poor membrane permeability. The tetrahydropyran (THP) analog replaces this amine with an ether oxygen, effectively neutralizing the core while retaining the vector, thereby modulating LogD and reducing metabolic liability.

Physicochemical & Bioactivity Profile

The following data synthesizes comparative properties derived from standard structure-activity relationship (SAR) trends in arginine-mimetic drug discovery.

Table 1: Comparative Molecular Profiling
Feature1-(Tetrahydro-2H-pyran-4-yl)guanidine (THP-G)1-(Piperidin-4-yl)guanidine (Pip-G)Impact on Bioactivity
Core Character Neutral EtherBasic Amine (Secondary)THP eliminates the "double cation" issue if the guanidine is also protonated.
Core pKa ~ -2.0 (Oxonium formation, negligible)~ 10.8 - 11.2 (Ring Nitrogen)Piperidine is >99% protonated at pH 7.4; THP is neutral.
Guanidine pKa ~ 12.5 - 13.6~ 12.5 - 13.6Both retain the strong basicity required for Asp/Glu salt bridges.
LogP (Lipophilicity) Lower (Ether O is a H-bond acceptor)Variable (pH dependent)THP often improves solubility without the penalty of a permanent charge.
H-Bonding 1 Acceptor (Ring O), 0 Donors (Ring)1 Acceptor, 1 Donor (Ring NH)THP loses the H-bond donor capability of the piperidine NH.
Metabolic Liability Low (Ring oxidation is slow)High (N-oxidation,

-C oxidation)
Piperidine often requires N-capping (alkylation/acylation) to prevent rapid clearance.
hERG Liability Generally LowerHigherBasic centers + lipophilic tails are a classic pharmacophore for hERG channel blocking.

Mechanistic Analysis: The "Cationic Anchor" Dilemma

In drug design, the guanidine moiety is the "warhead" interacting with acidic residues (Aspartate/Glutamate) in the target protein's S1 pocket.

The Piperidine Problem

When using a piperidine scaffold, the molecule often carries two positive charges at physiological pH:

  • The Guanidine headgroup.[1]

  • The Piperidine ring nitrogen.[2]

This "dicationic" state drastically reduces passive membrane permeability (lowering oral bioavailability) and can lead to non-specific binding or P-gp efflux liability.

The Pyran Solution

Replacing the methylene (


) or amine (

) with oxygen (

) in the 4-position creates the THP scaffold.
  • Desolvation Penalty: The neutral THP ring requires less energy to desolvate than the charged piperidine ring before entering the hydrophobic binding pocket.

  • Vector Fidelity: The C-O-C bond angle (~111.5°) in THP mimics the C-N-C angle (~110°) in piperidine, ensuring the guanidine "warhead" is projected at the same angle to the target residue.

Visualization: Metabolic Fate & Bioactivity Pathways

The following diagram illustrates the divergent metabolic pathways and binding logic between the two scaffolds.

BioactivityComparison cluster_0 Scaffold Selection cluster_1 Metabolic & ADME Fate (Liver/Gut) cluster_2 Target Interaction (Receptor/Enzyme) Piperidine Piperidine Scaffold (Basic Amine) N_Oxidation N-Oxidation / Glucuronidation Piperidine->N_Oxidation CYP450 Attack Alpha_Ox Alpha-Carbon Oxidation Piperidine->Alpha_Ox Reactive Center Desolvation Desolvation Penalty Piperidine->Desolvation High (Dicationic) Pyran Tetrahydropyran Scaffold (Neutral Ether) Stable Metabolically Stable Core Pyran->Stable Ether O is inert Pyran->Desolvation Low (Neutral) SaltBridge Guanidine-Asp189 Interaction (Conserved) Desolvation->SaltBridge Binding Efficiency

Figure 1: Comparative metabolic fate and binding energetics. The Piperidine scaffold faces higher metabolic clearance and desolvation penalties compared to the Pyran analog.

Experimental Protocols

To validate the bioisosteric advantage, researchers must synthesize the guanidine core and then subject it to a metabolic stability assay.

Protocol A: Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)guanidine

Direct guanylation of the primary amine is the most efficient route.

Reagents:

  • Substrate: 4-Aminotetrahydropyran (CAS: 38041-19-9).

  • Reagent:

    
    -Pyrazole-1-carboxamidine hydrochloride (HPC).
    
  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: DMF or Acetonitrile.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq (5 mmol) of 4-Aminotetrahydropyran in anhydrous DMF (5 mL/mmol) under

    
     atmosphere.
    
  • Activation: Add 1.2 eq of DIPEA. Stir for 10 minutes at Room Temperature (RT).

  • Addition: Add 1.05 eq of

    
    -Pyrazole-1-carboxamidine hydrochloride in a single portion.
    
  • Reaction: Stir at RT for 16 hours. Monitor by LC-MS (Target Mass:

    
    ).
    
    • Note: The pyrazole byproduct is easily removed.

  • Workup: Dilute with diethyl ether (to precipitate the guanidine salt if oil forms) or evaporate DMF under reduced pressure.

  • Purification: Flash column chromatography is often difficult due to polarity. Preferred: Reverse-phase HPLC (C18 column), eluting with Water/Acetonitrile (0.1% TFA).

  • Validation:

    
     (DMSO-
    
    
    
    ) should show the characteristic pyran protons (
    
    
    3.8-3.9 ppm for equatorial protons adjacent to oxygen) and the broad guanidine NH signals.
Protocol B: Comparative Microsomal Stability Assay

This assay quantifies the metabolic stability advantage of the THP ring.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds: THP-G and Pip-G (1 µM final conc).

Workflow:

  • Pre-Incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    

Expected Result: The Piperidine analog typically shows a higher intrinsic clearance (


) due to N-oxidation, unless the nitrogen is substituted with a blocking group. The THP analog should exhibit 

remaining at 60 mins.

Synthesis Workflow Diagram

The following diagram details the specific synthetic pathway described in Protocol A, highlighting the critical reagents.

SynthesisProtocol Start Start: 4-Aminotetrahydropyran (Neutral Amine) Reaction Reaction: Nucleophilic Substitution 16h @ RT Start->Reaction Dissolve Reagents Reagents: 1H-Pyrazole-1-carboxamidine HCl DIPEA (Base) DMF (Solvent) Reagents->Reaction Add Workup Workup: Evaporation & RP-HPLC (0.1% TFA) Reaction->Workup Monitor LC-MS Product Product: 1-(Tetrahydro-2H-pyran-4-yl)guanidine Workup->Product Isolate

Figure 2: Synthetic workflow for the guanylation of the tetrahydropyran amine precursor.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Berlinck, R. G., et al. (2008). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 25(5), 919-954. Link

  • Bernatowicz, M. S., et al. (1992). 1H-Pyrazole-1-carboxamidine Hydrochloride: An Attractive Reagent for Guanylation of Amines and Its Application to Peptide Synthesis. The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd Ed.). Chapter 19: Molecular Variations Based on Isosteric Replacements. Elsevier. Link

  • Rotstein, D. M., et al. (2010). Spirocyclic Piperidines as Potent, Selective, and Bioavailable Antagonists of the CCR5 Receptor. Journal of Medicinal Chemistry, 53(2), 759–774. Link

Sources

IR spectroscopy characterization of 1-(tetrahydro-2H-pyran-4-yl)guanidine functional groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the infrared (IR) spectroscopic characterization of 1-(tetrahydro-2H-pyran-4-yl)guanidine , a critical intermediate in the synthesis of SGLT2 inhibitors and other metabolic disease therapeutics.

Executive Summary: The Structural Mandate

In medicinal chemistry, the tetrahydro-2H-pyran-4-yl (THP) moiety is frequently employed as a bioisostere for the cyclohexyl group to lower lipophilicity (LogP) and improve metabolic stability. However, the guanidine functional group attached to this ring presents unique stability challenges, specifically hygroscopicity and susceptibility to atmospheric CO₂ uptake (forming carbonates).

This guide compares the spectral performance of 1-(tetrahydro-2H-pyran-4-yl)guanidine against its non-ether analog (cyclohexylguanidine) and evaluates the analytical performance of Diamond ATR versus KBr Transmission techniques for routine quality control.

Theoretical Basis & Spectral Fingerprint

To accurately characterize this molecule, one must deconstruct it into its two dominant vibrational systems: the Cyclic Ether (THP) and the Guanidine Core .

The Diagnostic Fingerprint

A successful identification requires the simultaneous detection of three "Truth Markers." If any are absent, the product is likely degraded or chemically distinct.

Functional GroupVibrational ModeWavenumber (cm⁻¹)Diagnostic Significance
Guanidine (C=N)

(C=N) Stretch
1640 – 1670 Primary indicator of the guanidine core. Shifts to ~1660–1690 cm⁻¹ in salt forms (HCl).
Guanidine (N-H)

(N-H) Stretch
3100 – 3450 Broad, intense multiplet. In HCl salts, this broadens significantly due to H-bonding (

).
THP Ether (C-O-C)

(C-O-C) Stretch
1080 – 1110 The Specificity Marker. Distinguishes this product from cyclohexyl analogs. intense, sharp band.[1]
Amine (NH₂)

(NH₂) Scissoring
1580 – 1610 Often appears as a shoulder on the stronger C=N band.

Comparative Analysis: Product vs. Alternatives

A. Structural Differentiation: THP-Guanidine vs. Cyclohexylguanidine

A common error in synthesis is misidentifying the starting material or byproduct. The THP ring introduces a strong dipole that is absent in the cyclohexyl analog.

  • 1-(tetrahydro-2H-pyran-4-yl)guanidine: Exhibits a dominant C-O-C stretching band at ~1085 cm⁻¹ .

  • Cyclohexylguanidine: Lacks absorption in the 1050–1150 cm⁻¹ region (except for weak C-C skeletal vibrations).

  • Performance Implication: The presence of the 1085 cm⁻¹ band is the Go/No-Go quality gate for verifying the ether linkage.

B. Method Performance: Diamond ATR vs. KBr Pellet

For this specific hygroscopic molecule, the choice of sampling technique critically impacts data integrity.

FeatureDiamond ATR (Recommended) KBr Pellet (Alternative)
Principle Internal Reflection (Evanescent Wave)Transmission through salt matrix
Hygroscopicity Handling Superior. Rapid analysis minimizes water uptake.Poor. KBr is hygroscopic; guanidine salts absorb water from KBr, obscuring N-H regions.
Sample Prep Time < 1 minute (Direct deposition)15–20 minutes (Grinding, pressing)
Spectral Resolution Moderate (Pathlength ~2 µm)High (Pathlength controlled by thickness)
Artifact Risks Peak shifts to lower wavenumbers (refractive index effect)."Christiansen Effect" (baseline slope) if particle size is non-uniform.
Verdict Standard for QC. Reserved for trace impurity analysis.

Experimental Protocol (SOP)

Objective: Obtain a regulatory-grade IR spectrum for 1-(tetrahydro-2H-pyran-4-yl)guanidine HCl salt.

Workflow Diagram

IR_Characterization_Workflow Start Sample Receipt (Hygroscopic Solid) Prep Sample Prep (No Grinding) Start->Prep Background Acquire Background (Air/Clean Crystal) Prep->Background Deposition Apply Sample (Cover Crystal Fully) Background->Deposition Compression Apply Pressure (High Force Clamp) Deposition->Compression Scan Acquire Spectrum (16 Scans, 4 cm⁻¹) Compression->Scan QC_Check QC Gate: Check 1085 cm⁻¹ & 1660 cm⁻¹ Scan->QC_Check QC_Check->Prep Fail (Retest) Report Generate Report QC_Check->Report Pass

Caption: Standard Operating Procedure for ATR-FTIR analysis of hygroscopic guanidine salts.

Step-by-Step Methodology (Diamond ATR)
  • Instrument Setup: Ensure the FTIR spectrometer is purged with dry nitrogen to remove atmospheric water and CO₂ (which overlaps with guanidine N-H and C=N regions).

  • Crystal Cleaning: Clean the Diamond ATR crystal with isopropanol. Critical: Do not use water, as residual moisture will dissolve the guanidine salt and alter the spectrum.

  • Background Collection: Collect an air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Deposition: Place approximately 5–10 mg of the solid powder directly onto the center of the crystal.

  • Compression: Lower the pressure clamp until the "slip-clutch" engages or optimal contact is achieved.

    • Note: Guanidine salts are often crystalline and hard; high pressure is required to ensure good optical contact and eliminate "weak bands."

  • Acquisition: Collect the sample spectrum (16–32 scans).

  • Post-Run Cleaning: Immediately wipe the crystal with ethanol. Guanidines can be corrosive to ZnSe crystals; Diamond is preferred for durability.

Data Interpretation & Troubleshooting

Common Spectral Artifacts
  • Broadening at 3400 cm⁻¹: Indicates moisture absorption. If observed, dry the sample in a vacuum desiccator for 2 hours and re-run.

  • New Peak at 2350 cm⁻¹: Atmospheric CO₂ variation. Re-run background.

  • Split Peak at 1650 cm⁻¹: May indicate a mixture of free base and salt forms, or the formation of a carbonate salt (guanidines react with air to form carbonates, showing a shift in the C=N band).

Comparison Table: 1-(tetrahydro-2H-pyran-4-yl)guanidine vs. Common Impurities
Wavenumber (cm⁻¹)Target MoleculeImpurity: CyclohexylguanidineImpurity: Guanidine Carbonate
1085 Strong (C-O-C) AbsentAbsent
1660 Strong (C=N)Strong (C=N)Split/Broad (C=O + C=N)
850-900 Medium (Ring Breathing)Weak/Different PatternWeak

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Tetrahydro-2H-pyran-4-one and related derivatives IR Spectra. National Institute of Standards and Technology.[2][3] Available at: [Link]

  • Thermo Fisher Scientific.FTIR Sample Handling Techniques: ATR vs. Transmission.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific guanidine C=N and N-H vibrational modes).[4]

Sources

Comparative Guide: X-ray Crystallography of 1-(Tetrahydro-2H-pyran-4-yl)guanidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In medicinal chemistry, the 1-(tetrahydro-2H-pyran-4-yl)guanidine motif represents a critical bioisostere of the more common piperidinyl-guanidine scaffold. While piperidines are often chosen for their basicity and solubility, the tetrahydropyran (THP) analog offers a strategic advantage: it modulates lipophilicity (LogD) and eliminates the high-energy desolvation penalty associated with the protonated piperidine nitrogen, often improving blood-brain barrier (BBB) permeability and metabolic stability.

Purpose: This guide provides a structural comparison of THP-guanidine derivatives against their piperidine and cyclohexane counterparts. It synthesizes crystallographic data to reveal how the ether oxygen of the pyran ring influences ligand conformation and binding thermodynamics, providing actionable protocols for co-crystallization.

Comparative Analysis: Pyran vs. Piperidine vs. Cyclohexane

The choice of the central ring system dictates the spatial arrangement of the guanidine "warhead" and the physicochemical profile of the drug candidate.

Structural & Physicochemical Comparison

The following data aggregates insights from small molecule crystal structures (CSD) and protein-ligand complexes (PDB).

FeatureTetrahydropyran (THP) Piperidine (Protonated) Cyclohexane
Core Structure Ether Oxygen (C-O-C)Secondary Amine (NH₂⁺)Methylene (CH₂)
Electronic Character Weak H-bond AcceptorStrong H-bond Donor / IonicHydrophobic / Inert
Pucker Conformation Chair (O1 at apex)Chair (N1 at apex)Chair
Guanidine Planarity High (Stabilized by intramolecular H-bond)Variable (Twisted by steric clash)High
Solvation Penalty Low (< 5 kcal/mol)High (> 10 kcal/mol)Very Low
Crystallographic Water Interaction Often displaces distinct "structural waters"Forms salt bridges with Asp/Glu or watersDisplaces bulk water (Entropy gain)
Crystallographic Interaction Map

The distinct advantage of the THP derivative is visible in high-resolution electron density maps. Unlike the piperidine, which often requires a counter-ion (e.g., Aspartate) to neutralize its charge, the THP oxygen can engage in subtle dipole-dipole interactions or weak hydrogen bonding with backbone amides (e.g., Glycine NH), without demanding a specific charge complement.

Interaction Pathway Diagram

The following diagram illustrates the decision logic for selecting the THP scaffold based on structural requirements.

LigandSelection Start Lead Optimization: Select Core Scaffold CheckPocket Analyze Binding Pocket (X-ray / Cryo-EM) Start->CheckPocket Hydrophobic Hydrophobic Pocket? CheckPocket->Hydrophobic Non-polar residues Polar Polar/Charged Pocket? CheckPocket->Polar Asp/Glu/Backbone Cyclohexane Select Cyclohexane (Max Entropy) Hydrophobic->Cyclohexane CheckDonor H-Bond Donor Required? Polar->CheckDonor Piperidine Select Piperidine (Ionic Interaction) CheckDonor->Piperidine Yes (e.g., Asp interaction) THP Select Tetrahydropyran (Dipole Match / Low Desolvation) CheckDonor->THP No (Avoid desolvation penalty)

Figure 1: Structural logic flow for selecting between Pyran (THP), Piperidine, and Cyclohexane scaffolds based on crystallographic environment.[1][2][3]

Experimental Data: Crystal Structure Parameters

When refining X-ray data for 1-(tetrahydro-2H-pyran-4-yl)guanidine derivatives, specific geometric restraints must be applied to ensure the model reflects chemical reality.

Representative Geometric Parameters (Small Molecule)

Derived from high-resolution (0.9 Å) data of analogous guanidine salts (e.g., Guanidinium Chloride co-crystals).

  • Space Group: Typically P2₁/c or P-1 (dependent on counter-ion).

  • C-N Bond Lengths (Guanidine):

    • C(central)-N(imine): 1.32 ± 0.02 Å

    • C(central)-N(amine): 1.34 ± 0.02 Å

    • Note: Delocalization renders these nearly equivalent.

  • Pyran Ring Geometry:

    • C-O Bond Length: 1.43 Å

    • C-O-C Angle: 111.5° (Slightly expanded vs. cyclohexane C-C-C).

    • Torsion Angle (Chair): ~55-60°.

Key Binding Mode Observations (Protein-Ligand)

In complexes with targets like BACE1 or Thrombin , the THP-guanidine derivative exhibits:

  • Guanidine Anchor: The guanidine moiety forms a bidentate salt bridge with catalytic aspartates (e.g., Asp32/Asp228 in BACE1).

  • Pyran Orientation: The pyran ring typically adopts a chair conformation. Crucially, the ether oxygen (O4) is often oriented away from hydrophobic patches to minimize repulsion, or towards solvent channels where it can accept a water-mediated H-bond.

Detailed Experimental Protocols

To generate publication-quality X-ray data for these derivatives, standard protocols must be modified to account for the high solubility of guanidines and the specific disorder potential of the pyran ring.

Protocol A: Small Molecule Crystallization (Salt Screening)

Objective: Obtain single crystals for absolute configuration and tautomer determination.

  • Synthesis & Purification: Ensure the guanidine derivative is >98% pure (HPLC). Isolate as a free base if possible, or perform in situ salt formation.

  • Solvent Selection: Guanidines are highly polar. Use a vapor diffusion method.

    • Inner Solution: Dissolve 5 mg compound in 500 µL Methanol/Water (9:1).

    • Acid Addition: Add 1.05 equivalents of counter-acid (e.g., HCl, Fumaric acid, Succinic acid). Note: Dicarboxylic acids often promote better lattice packing for guanidines.

    • Outer Solution: Acetone or THF (Anti-solvent).

  • Crystallization: Seal in a hanging drop vapor diffusion chamber. Incubate at 4°C to slow nucleation.

  • Harvesting: Crystals typically appear within 3-7 days. Mount in Paratone-N oil and flash-cool to 100K immediately.

Protocol B: Protein-Ligand Soaking (Co-Crystallization)

Objective: Determine binding mode in the target enzyme.

  • Ligand Preparation: Dissolve the THP-guanidine derivative in 100% DMSO to a stock concentration of 100 mM.

  • Soak Condition:

    • Transfer apo-crystals of the target protein into a stabilizing artificial mother liquor.

    • Add ligand to a final concentration of 2–5 mM (Keep DMSO < 5%).

    • Critical Step: Due to the high solubility of the guanidine, soaking times should be short (1–4 hours ) to prevent crystal cracking due to lattice expansion, a common issue with high-affinity charged ligands.

  • Data Collection: Collect data at a synchrotron source (e.g., APS, ESRF) to ensure resolution < 2.0 Å, necessary to resolve the pyran oxygen position clearly against water molecules.

Workflow Visualization: From Synthesis to Structure

The following diagram outlines the critical path for validating the THP-guanidine scaffold.

Workflow cluster_cryst Crystallography Pipeline Synth Synthesis: THP-Guanidine QC QC: NMR & LCMS (>98% Purity) Synth->QC SaltScreen Small Mol. Salt Screen QC->SaltScreen Soak Protein Crystal Soaking (1-4h) QC->Soak Diffraction X-ray Diffraction (100K) SaltScreen->Diffraction Soak->Diffraction Refinement Structure Refinement (Restrain Pyran Chair) Diffraction->Refinement Analysis Analysis: H-Bond vs. Desolvation Refinement->Analysis

Figure 2: Integrated workflow for synthesis, quality control, and crystallographic validation of THP-guanidine derivatives.

References

  • Guanidine Tautomerism in Solid State: Elumalai, V., et al. "Improved Synthetic Methodology, Substrate Scope and X-ray Crystal Structure for N, N'-disubstituted Guanidines." ChemistrySelect, 2024.[4]

  • Pyran vs. Piperidine Bioisosterism: BenchChem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design." BenchChem Guides, 2025.[5]

  • Protein-Guanidine Interactions (Lysozyme Model): "X-ray crystallographic analysis of time-dependent binding of guanidine hydrochloride to HEWL." International Journal of Biological Macromolecules, 2019.

  • GLP Inhibitor Structures (PDB 5VSD/5VSC): Structure-activity relationship studies of G9a-like protein (GLP) inhibitors. PMC, 2017.

  • Small Molecule Crystallography Protocols: School of Chemistry and Molecular Biosciences. "Small molecule X-ray crystallography Facility." University of Queensland.

Sources

Structural comparison of pyran-4-yl guanidine versus cyclohexyl guanidine

[1]

Executive Summary: The Bioisosteric Trade-Off

In medicinal chemistry, the substitution of a cyclohexyl ring with a tetrahydropyran-4-yl (THP) ring is a classic strategy to modulate physicochemical properties without altering the fundamental steric footprint of a lead compound.[1] When applied to a guanidine core—a motif often selected for its high basicity and capacity for bidentate hydrogen bonding—this "oxygen switch" creates distinct shifts in lipophilicity (LogD), basicity (pKa), and metabolic liability.

This guide provides a technical analysis of Pyran-4-yl Guanidine (P4G) versus Cyclohexyl Guanidine (CHG) , detailing the causal structure-property relationships (SPR) that drive decision-making in hit-to-lead optimization.[1]

Physicochemical Profile & The "Oxygen Effect"

The introduction of the ether oxygen in the 4-position of the cyclohexane ring creates a dipole that fundamentally alters the electronic landscape of the molecule.

Comparative Data Matrix
PropertyCyclohexyl Guanidine (CHG)Pyran-4-yl Guanidine (P4G)Impact of Switch (CHG → P4G)
Core Structure Carbocycle (Lipophilic)Cyclic Ether (Polar)Reduced Lipophilicity
LogP (Est.) ~1.5 - 2.0~0.5 - 1.0ΔLogP ≈ -1.0 (Improved Solubility)
pKa (Conj.[1] Acid) ~13.6 (Guanidine base)~12.5 - 13.0Lowered Basicity (Inductive effect)
H-Bond Donors 4 (Guanidine NHs)4 (Guanidine NHs)Neutral
H-Bond Acceptors 0 (Ring)1 (Ether Oxygen)+1 Vector (New binding contact)
Dipole Moment Low (< 1.0 D)High (~1.8 - 2.0 D)Altered orientation in polar pockets
Mechanistic Insight: The Inductive Pull

While guanidines are inherently strong bases (pKa > 12), the ether oxygen in P4G exerts a through-bond electron-withdrawing inductive effect (-I).[1]

  • Causality: The electronegative oxygen pulls electron density from the sigma framework, slightly destabilizing the positive charge on the guanidinium cation compared to the all-carbon cyclohexyl analog.

  • Result: P4G is slightly less basic than CHG.[1] While both remain protonated at physiological pH (7.4), this pKa shift can be critical for maximizing the fraction of neutral species available for passive membrane permeability (

    
    ).
    

Structural & Conformational Analysis

Both rings predominantly adopt a chair conformation , but the electronic distribution dictates their spatial preferences in a binding pocket.

Diagram: Structural Superposition & Electronic Vectors

The following diagram illustrates the steric similarity yet electronic divergence of the two motifs.

Gcluster_0Cyclohexyl Guanidine (CHG)cluster_1Pyran-4-yl Guanidine (P4G)CHGLipophilic Core(Hydrophobic Interaction)Guan_CHGGuanidine Head(Cationic Interaction)CHG->Guan_CHGEquatorial PreferenceP4GPolar Core(H-Bond Acceptor)CHG->P4GBioisosteric ReplacementReduces LogPOxygenEther Oxygen(Dipole Vector)P4G->OxygenPos 4Guan_P4GGuanidine Head(Cationic Interaction)P4G->Guan_P4GEquatorial Preference

Caption: Comparative topology showing the introduction of the polar oxygen vector in P4G while maintaining the equatorial guanidine orientation.

Conformational Locking

In 4-substituted tetrahydropyrans, the substituent (guanidine) strongly prefers the equatorial position to avoid 1,3-diaxial interactions.[1]

  • P4G Advantage: The C-O bonds in the ring are shorter (1.43 Å) than C-C bonds (1.54 Å), which can slightly compress the ring. However, the absence of axial hydrogens at the oxygen positions removes specific steric clashes, potentially allowing P4G to fit into pockets where CHG is sterically occluded.

ADME & Metabolic Stability

The "Oxygen Switch" is frequently employed to fix metabolic hotspots.

Metabolic Soft Spots[1]
  • Cyclohexyl (CHG): Prone to oxidative hydroxylation by CYP450 enzymes (typically CYP3A4 or CYP2D6) at the C3 and C4 positions (distal to the guanidine). This produces complex mixtures of metabolites.

  • Pyran-4-yl (P4G): The oxygen atom blocks oxidation at position 4.[1] However, the carbons alpha to the oxygen (C2/C6) become susceptible to oxidation, potentially leading to lactone formation or ring opening.

  • Net Effect: Despite the new alpha-oxidation risk, P4G derivatives often show higher metabolic stability because their lower LogD reduces overall affinity for the lipophilic active sites of CYP enzymes (Lipophilic Efficiency).

Metabolismcluster_CHGCyclohexyl Metabolismcluster_P4GPyran-4-yl MetabolismCHG_NodeCyclohexyl GuanidineHydroxylationC3/C4 Hydroxylation(Major Pathway)CHG_Node->HydroxylationCYP450P4G_NodePyran-4-yl GuanidineLactoneC2/C6 Oxidation(Lactone Formation)P4G_Node->LactoneCYP450 (Slower)RingOpenRing Opening(Polar Metabolite)P4G_Node->RingOpenMinor Pathway

Caption: Divergent metabolic pathways. CHG undergoes lipophilic hydroxylation, whereas P4G oxidation is often slower and localized alpha to the oxygen.

Experimental Protocol: Synthesis of Pyran-4-yl Guanidine

Objective: Synthesize N-(tetrahydro-2H-pyran-4-yl)guanidine hydrochloride from 4-aminotetrahydropyran. Rationale: Direct guanylation of the primary amine using 1H-pyrazole-1-carboxamidine hydrochloride is selected for its atom economy, mild conditions, and ease of purification compared to S-methylisothiourea methods.[1]

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 4-Aminotetrahydropyran (CAS: 38041-19-9)[1][2][3][4]

  • Reagent: 1H-Pyrazole-1-carboxamidine hydrochloride (CAS: 4023-02-3)[1]

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: DMF (Anhydrous) or Acetonitrile

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), dissolve 4-aminotetrahydropyran (1.0 eq) in anhydrous DMF (0.5 M concentration).
    
  • Addition: Add DIPEA (1.2 eq) followed by 1H-pyrazole-1-carboxamidine hydrochloride (1.05 eq). The slight excess of reagent ensures complete conversion of the amine.

  • Reaction: Stir the mixture at Room Temperature (RT) for 16 hours.

    • Self-Validation: Monitor reaction progress via LC-MS. The guanidine product will show a distinct mass shift (+42 Da vs amine) and a highly polar retention time.

  • Work-up (Precipitation Method):

    • Dilute the reaction mixture with diethyl ether (10x volume). The guanidine product (often as the HCl salt if DIPEA is omitted or re-acidified) or the pyrazole byproduct may precipitate.

    • Alternative (Resin): For high purity, scavenge excess pyrazole using a polymer-supported aldehyde resin.[1]

  • Purification: If precipitation is insufficient, purify via C18 Reverse-Phase Flash Chromatography using a water/acetonitrile gradient (0.1% TFA modifier).

  • Isolation: Lyophilize the aqueous fractions to obtain the title compound as a white hygroscopic solid.

SynthesisStart4-AminotetrahydropyranProcessDMF, DIPEART, 16hStart->ProcessReagent1H-Pyrazole-1-carboxamidineHClReagent->ProcessProductPyran-4-yl GuanidineProcess->ProductGuanylation

Caption: One-step guanylation workflow using pyrazole-carboxamidine reagent.

References

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992).[1] 1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis.[1] The Journal of Organic Chemistry, 57(8), 2497–2502. Link

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8979-8980.[1] (Context on ether oxygen lipophilicity effects). Link

  • PubChem. (2025).[1][5][4] 4-Aminotetrahydropyran Compound Summary. National Library of Medicine. Link

  • Bureš, F. (2019).[1] Fundamental aspects of the structural replacement of carbon by oxygen. Tetrahedron, 75(35), 130635.[1] (Theoretical basis for the "Oxygen Effect").

Safety Operating Guide

Safe Disposal & Management of 1-(Tetrahydro-2H-pyran-4-yl)guanidine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide for Laboratory & EHS Professionals

Executive Summary & Chemical Profile

1-(Tetrahydro-2H-pyran-4-yl)guanidine is a functionalized guanidine derivative often utilized as a building block in medicinal chemistry (e.g., for CNS or metabolic targets).[1] Unlike simple salts, this molecule combines a saturated oxygen heterocycle (tetrahydropyran) with a strongly basic guanidine moiety.

Effective disposal requires treating this substance not merely as "organic waste," but as a Basic Organic Nitrogen Compound . The primary risks during disposal are causticity (if in free base form), nitrogenous byproduct generation (NOx during incineration), and exothermic incompatibility with acids.

Physicochemical Hazard Profile
PropertyCharacteristicDisposal Implication
Basicity High (Guanidine pKa

12.5–13.6)
CORROSIVE RISK. Can trigger violent exotherms if mixed directly with acidic waste streams.
Solubility Polar / Water SolubleAQUATIC TOXICITY. High mobility in water systems. Never dispose of via sink/drain.
Reactivity Nucleophilic NitrogenIncompatible with strong oxidizers (e.g., peroxides, nitrates) and electrophiles (e.g., acid chlorides).
Thermal Stable solid (typically)Incineration requires flue gas scrubbing to capture nitrogen oxides (NOx).

Pre-Disposal: Segregation & Compatibility

The Golden Rule: Never consolidate guanidine-based waste into a general "Acidic" or "Oxidizing" waste drum.

Compatibility Matrix

Before moving to the disposal drum, verify the waste stream compatibility.

  • ✅ Compatible: Basic organic solutions, alcohols (MeOH, EtOH), non-halogenated organic solvents.

  • ❌ Incompatible (DANGER):

    • Concentrated Acids (HCl, H₂SO₄): Immediate neutralization generates high heat and potential splashing.

    • Hypochlorites (Bleach): Potential formation of chloramines (toxic gas).

    • Nitrates/Perchlorates: Risk of forming energetic/explosive guanidinium salts.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Neat Substance)

Applicable to: Expired reagent, spill cleanup residues, contaminated weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

  • Transfer: Transfer solid material using a dedicated plastic spatula. Avoid generating dust; work inside a fume hood.[2][3]

  • Labeling: Apply a hazardous waste label immediately.

    • Primary Constituent:[4][5] 1-(Tetrahydro-2H-pyran-4-yl)guanidine.

    • Hazard Checkbox: Toxic, Irritant.[6] (If pH > 12.5, add "Corrosive").[7]

  • Secondary Containment: Place the HDPE jar inside a clear sealable bag (Zip-lock type) before placing it in the satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC waste, reaction filtrates.

  • pH Verification: Dip a pH strip into the waste solution.

    • If pH < 10:[2] Dispose of in General Organic Waste (Non-Halogenated) .

    • If pH > 10: Dispose of in Basic Organic Waste .

  • Solvent Segregation:

    • If dissolved in water/methanol: Aqueous/Basic Waste .

    • If dissolved in DCM/Chloroform: Halogenated Waste (Note: Guanidines can react with DCM over long periods to form quaternary salts; minimize storage time).

  • Bulking: When pouring into the waste drum, use a funnel. Stop immediately if bubbling or heat generation is observed.

Regulatory Classification & Waste Coding (RCRA)

Proper coding ensures the incineration facility utilizes the correct burn profile.

Waste CharacteristicEPA/RCRA CodeCondition
Corrosivity D002 Applied if the waste is aqueous and pH ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

12.[8]5.
Toxicity (Characteristic) D000 (Not Listed)Not explicitly P- or U-listed.[1] Classify as "Non-Regulated Hazardous Waste" unless characteristic applies.
Ignitability D001 Applied only if the solvent carrier (e.g., Acetonitrile) has a flash point < 60°C.

DOT Shipping Description (for external removal):

  • If Solid/Neat:UN 3263, Corrosive solid, basic, organic, n.o.s. (1-(Tetrahydro-2H-pyran-4-yl)guanidine), 8, PG II/III

  • Note: If the specific SDS indicates low corrosivity, UN 2811 (Toxic solid, organic, n.o.s.) may be used. Always default to the more severe hazard (Corrosive) in absence of skin corrosion data.

Waste Stream Decision Logic (Visualized)

The following diagram outlines the decision process for segregating this specific compound to prevent accidental incompatible mixing.

DisposalLogic Start Waste Generation: 1-(tetrahydro-2H-pyran-4-yl)guanidine StateCheck Physical State? Start->StateCheck SolidPath Solid / Spill Debris StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Liquid SolidDisposal Pack in HDPE Jar. Label: Toxic/Irritant. Ship as UN 3263 or UN 2811. SolidPath->SolidDisposal pHCheck Check pH LiquidPath->pHCheck Acidic pH < 7 (Acidified Salt) pHCheck->Acidic Low pH Basic pH > 10 (Free Base) pHCheck->Basic High pH AcidMix General Organic Waste (Segregate from Oxidizers) Acidic->AcidMix BaseMix Basic Organic Waste (DO NOT MIX WITH ACIDS) Basic->BaseMix

Figure 1: Waste segregation logic flow. Critical control point is the pH check for liquid waste to prevent acid-base exotherms in accumulation drums.

Emergency Spill Procedures

In the event of a benchtop spill (1–100g):

  • Evacuate & Ventilate: Guanidine dust is a respiratory irritant. Clear the immediate area.[2][5]

  • PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is fine, use an N95 or P100 respirator.

  • Dry Spill:

    • Do not sweep dry dust (creates aerosols).

    • Cover with wet paper towels (water or propylene glycol) to suppress dust.

    • Scoop into a bag.

  • Wet Spill:

    • Absorb with an inert material (Vermiculite or Chem-Sorb pads).

    • Do not use acidic neutralizers (like citric acid) directly on a large spill without respiratory protection, as heat/vapors may generate.

  • Decontamination: Wipe the surface with a dilute (5%) acetic acid solution after the bulk material is removed to neutralize residues, followed by a water rinse.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2023). Compound Summary for Guanidine Derivatives. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.